SM-21 maleate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C22H28ClNO7 |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |
Clave InChI |
BHXGTFUQDGMXHA-YYRFEMRUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of SM-21 Maleate as a Selective Sigma-2 Receptor Antagonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345), a tropane (B1204802) analogue, has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the sigma-2 (σ₂) receptor.[1] Initially recognized for its analgesic and nootropic properties stemming from its ability to enhance cholinergic transmission, subsequent research has solidified its identity as a potent and selective antagonist of the σ₂ receptor.[2][3][4] This technical guide provides a comprehensive overview of the core functions of SM-21 maleate in relation to the sigma-2 receptor, detailing its binding profile, relevant experimental protocols, and its impact on key cellular signaling pathways.
Data Presentation: Quantitative Binding Profile of this compound
| Receptor Target | Reported Affinity | Selectivity Profile | Reference |
| Sigma-2 (σ₂) Receptor | High Affinity | Higher affinity for σ₂ vs. σ₁ receptors. | [5] |
| Sigma-1 (σ₁) Receptor | Lower Affinity | Lower affinity compared to the σ₂ receptor. | [5] |
| Muscarinic Receptors | Kᵢ ≈ 0.174 µM (central) | Relatively high affinity for σ₂ receptors compared to muscarinic receptors. | [5] |
Table 1: Binding Affinity and Selectivity of this compound.
Core Function: Sigma-2 Receptor Antagonism
This compound functions as a potent and selective antagonist at the σ₂ receptor. This has been demonstrated in vivo where SM-21 was able to prevent the dystonic effects induced by the non-selective sigma receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[1][6] The sigma-2 receptor itself, now identified as transmembrane protein 97 (TMEM97), is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and neuronal signaling.[2]
Experimental Protocols
Sigma-2 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-2 receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG)
-
Masking Agent: (+)-Pentazocine (to block binding to σ₁ receptors)
-
Non-specific Binding Control: Haloperidol (B65202) or unlabeled DTG
-
Test Compound: this compound
-
Tissue Preparation: Rat liver or brain membrane homogenates (rich in σ₂ receptors)
-
Assay Buffer: Tris-HCl buffer
-
Instrumentation: Scintillation counter
Procedure:
-
Prepare membrane homogenates from the chosen tissue.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]DTG and the masking agent (+)-pentazocine.
-
Add varying concentrations of this compound to the tubes.
-
For determining non-specific binding, add a high concentration of haloperidol or unlabeled DTG to a separate set of tubes.
-
Incubate the mixture at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of SM-21 that inhibits 50% of the specific binding of [³H]DTG).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assessment: Cell Viability Assay
This assay determines the functional effect of this compound on cell viability, which can differentiate between sigma-2 receptor agonists (which are often cytotoxic) and antagonists.
Materials:
-
Cell Line: A cancer cell line with high expression of σ₂ receptors (e.g., MCF-7, MDA-MB-231).
-
Test Compound: this compound
-
Positive Control: A known σ₂ receptor agonist (e.g., Siramesine)
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Instrumentation: Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and the positive control, Siramesine. Include an untreated control group.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. An antagonist like SM-21 is expected to show minimal to no reduction in cell viability compared to the cytotoxic effect of an agonist.
Apoptosis Induction Assessment: Caspase-3 Activity Assay
This assay further characterizes the functional antagonism of this compound by measuring its effect on apoptosis, a process often induced by sigma-2 receptor agonists.
Materials:
-
Cell Line: As described in the cell viability assay.
-
Test Compound: this compound
-
Positive Control: A known apoptosis inducer or a σ₂ receptor agonist.
-
Caspase-3 Substrate: A fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Cell Lysis Buffer
-
Instrumentation: Fluorometer or spectrophotometer.
Procedure:
-
Treat cells with this compound and a positive control as in the cell viability assay.
-
After the incubation period, lyse the cells to release their cytoplasmic contents.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for the cleavage of the substrate by active caspase-3.
-
Measure the resulting colorimetric or fluorescent signal.
-
An antagonist like SM-21 is expected to not induce a significant increase in caspase-3 activity compared to the positive control.
Signaling Pathways and Mechanisms of Action
Modulation of the PI3K/Akt/mTOR Pathway
The sigma-2 receptor has been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. While sigma-2 receptor agonists have been shown to modulate this pathway, as an antagonist, this compound is hypothesized to counteract these effects. Blockade of the sigma-2 receptor by SM-21 may interfere with the downstream signaling that promotes cell survival, although the precise molecular interactions are still under investigation.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mechanism of Action of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SM-21 maleate (B1232345) is a potent and selective antagonist of the sigma-2 (σ₂) receptor.[1] Its mechanism of action is primarily centered on its high-affinity binding to this receptor, leading to the modulation of various downstream cellular processes. Notably, SM-21 has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses, which is believed to contribute to its observed analgesic and nootropic effects. The definitive characterization of SM-21 as a σ₂ antagonist was established through in vivo studies demonstrating its ability to prevent the motor effects induced by sigma receptor agonists.
Core Mechanism of Action: Sigma-2 (σ₂) Receptor Antagonism
The principal mechanism of action of SM-21 maleate is its function as a high-affinity, selective antagonist for the σ₂ receptor.[1] Unlike σ₁ receptors, the σ₂ receptor has been identified as the transmembrane protein TMEM97, which is involved in cholesterol homeostasis. By binding to the σ₂ receptor, SM-21 likely inhibits the conformational changes and downstream signaling typically initiated by endogenous or exogenous σ₂ agonists.
The antagonistic properties of SM-21 at the σ₂ receptor have been demonstrated to prevent postural effects, such as neck dystonia, that are mediated by the activation of these receptors.
Quantitative Data: Binding Affinities
The selectivity of SM-21 for the σ₂ receptor is a key aspect of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinity.
| Receptor Target | Binding Affinity (Ki) | Reference |
| Sigma-2 (σ₂) | 67 nM | [2] |
| Sigma-1 (σ₁) | Lower affinity than σ₂ | [2] |
| Opiate, Muscarinic, Dopamine, Serotonin, α-Adrenergic | > 10 µM | [2] |
Experimental Protocols
Key Experiment: Rat Neck Dystonia Model for In Vivo Antagonism
The characterization of SM-21 as a σ₂ antagonist was significantly supported by an in vivo study using a rat model of neck dystonia. This experiment provides functional evidence of its antagonistic activity.
Objective: To determine if SM-21 possesses antagonistic activity at the σ₂ receptor in vivo.
Animal Model: Male Wistar rats (250-350 g).[2]
Methodology:
-
Agonist Induction of Dystonia: The σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) is administered directly into the red nucleus of the rat brain at a dose of 5 nmol/0.5 µl to induce neck dystonia, characterized by a torsion of the neck.[1][2]
-
Antagonist Administration: SM-21 is administered to a separate group of rats at a dose of 10 nmol/0.5 µl into the red nucleus prior to the administration of DTG.[1][2]
-
Observation and Measurement: The degree of neck torsion is observed and quantified in both groups of animals.
-
Results: The administration of SM-21 was found to prevent the neck torsion induced by DTG, indicating its antagonistic effect at the sigma receptors responsible for this motor effect, which have been identified as the σ₂ subtype.[1][2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of SM-21 as a σ₂ receptor antagonist.
Experimental Workflow: Rat Neck Dystonia Model
Caption: Workflow of the in vivo rat neck dystonia experiment.
Downstream Effects and Therapeutic Potential
The antagonism of the σ₂ receptor by SM-21 leads to several notable downstream effects, suggesting its potential therapeutic applications.
-
Increased Acetylcholine Release: SM-21 causes an increased release of acetylcholine at central muscarinic synapses. The precise mechanism linking σ₂ receptor antagonism to acetylcholine release is not fully elucidated but is a key area for further research. This cholinergic effect is likely responsible for the observed analgesic and nootropic properties of the compound.
-
Analgesic and Nootropic Properties: SM-21 has demonstrated potent analgesic effects, with some reports suggesting its efficacy is comparable to morphine. Additionally, its nootropic, or cognitive-enhancing, effects are of significant interest for the development of treatments for neurodegenerative disorders.
Conclusion
This compound's primary mechanism of action is its selective antagonism of the sigma-2 receptor. This has been substantiated by both in vitro binding affinity data and in vivo functional studies. The consequential increase in central acetylcholine release provides a plausible explanation for its analgesic and nootropic activities. Further research into the specific signaling cascades modulated by the σ₂ receptor and the precise link to acetylcholine neurotransmission will be crucial for the full realization of the therapeutic potential of SM-21 and other selective σ₂ receptor antagonists.
References
In-Depth Technical Guide: SM-21 Maleate as a Presynaptic Cholinergic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), a tropane (B1204802) derivative, has emerged as a significant presynaptic cholinergic modulator with potential therapeutic applications in analgesia and cognitive enhancement. This technical guide provides a comprehensive overview of SM-21 maleate, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways. As a selective sigma-2 (σ2) receptor antagonist, SM-21 indirectly enhances central acetylcholine (B1216132) (ACh) release, distinguishing it from direct-acting cholinomimetics. This document aims to serve as a core resource for researchers and professionals involved in the study and development of novel cholinergic modulators.
Introduction
This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a centrally active compound that has demonstrated potent analgesic and nootropic properties in preclinical studies.[1] Its primary mechanism of action is attributed to its function as a selective antagonist of the σ2 receptor, which in turn leads to an increased release of acetylcholine at central muscarinic synapses.[1][2] This indirect cholinergic modulation presents a promising avenue for therapeutic intervention in conditions associated with cholinergic deficits, with a potentially favorable side-effect profile compared to direct muscarinic receptor agonists.
Pharmacological Profile
Receptor Binding Affinity
While precise Ki values for this compound at all relevant receptors are not consistently reported across literature, available data indicate a notable selectivity for the σ2 receptor over the σ1 receptor and muscarinic receptors.[3] One study reported that this compound binds to central muscarinic receptors with an affinity of 0.174 μM.[4] Functional studies have suggested a selectivity ratio for M2/M1 muscarinic receptor subtypes of 4.6.[1] It is this modest selectivity for presynaptic M2 autoreceptors that is thought to contribute to the increase in acetylcholine release.[1][3]
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Reported Affinity (Ki or IC50) | Reference |
| Central Muscarinic Receptors | 0.174 µM | [4] |
| Sigma-2 (σ2) Receptor | Higher affinity than σ1 and muscarinic receptors | [3] |
| Sigma-1 (σ1) Receptor | Lower affinity than σ2 receptor | [3] |
| M2/M1 Selectivity Ratio | 4.6 | [1] |
Antinociceptive Activity
The analgesic effects of SM-21 have been evaluated in various animal models of pain. The hot-plate test, a measure of central antinociceptive activity, has been instrumental in characterizing its dose-dependent effects.
Table 2: Dose-Response of SM-21 in the Hot-Plate Test in Mice
| Route of Administration | Dose Range | Antinociceptive Effect | Reference |
| Subcutaneous (s.c.) | 10-40 mg/kg | Dose-dependent increase in latency | [1] |
| Intraperitoneal (i.p.) | 10-30 mg/kg | Dose-dependent increase in latency | [1] |
| Oral (p.o.) | 20-60 mg/kg | Dose-dependent increase in latency | [1] |
| Intravenous (i.v.) | 3-20 mg/kg | Dose-dependent increase in latency | [1] |
| Intracerebroventricular (i.c.v.) | 5-20 µ g/mouse | Dose-dependent increase in latency | [1] |
Mechanism of Action: Presynaptic Cholinergic Modulation
The primary mechanism through which SM-21 exerts its effects is by increasing the presynaptic release of acetylcholine. This is thought to occur via its antagonistic action on σ2 receptors, which are known to modulate neuronal signaling, including the regulation of calcium and potassium channels involved in synaptic vesicle release.[5] While the precise signaling cascade linking σ2 receptor antagonism to enhanced ACh release is still under investigation, a proposed pathway is illustrated below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Sigma-2 Receptor Binding Assay (Competitive)
This protocol is adapted from standard competitive radioligand binding assays for σ2 receptors.
-
Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.
-
Materials:
-
Radioligand: [3H]DTG (1,3-di(2-tolyl)guanidine)
-
Masking ligand: (+)-Pentazocine (to block σ1 receptors)
-
Non-specific binding control: Haloperidol (B65202)
-
Test compound: this compound at various concentrations
-
Tissue preparation: Rat liver membrane homogenate (a rich source of σ2 receptors)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
96-well filter plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, combine the membrane homogenate (~300 µg protein), [3H]DTG (e.g., 5 nM), and (+)-pentazocine (e.g., 100 nM).
-
Add varying concentrations of this compound to the wells. For total binding, add vehicle. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines the general procedure for measuring extracellular ACh levels in the brain of freely moving animals.
-
Objective: To quantify the dose-dependent effect of this compound on acetylcholine release in a specific brain region (e.g., cortex or hippocampus).
-
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)
-
This compound for systemic or local administration
-
Fraction collector
-
Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS)
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates. Allow for a recovery period.
-
On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period to establish a stable ACh level.
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) at various doses.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of ACh in the collected dialysate samples using a sensitive analytical method.
-
Express the results as a percentage change from the baseline ACh levels and plot the dose-response curve.
-
Experimental and Developmental Workflow
The preclinical characterization of a novel presynaptic cholinergic modulator like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
This compound represents a compelling pharmacological tool and potential therapeutic agent due to its unique mechanism of action as a presynaptic cholinergic modulator acting via σ2 receptor antagonism. This technical guide has provided a consolidated resource of its pharmacological properties, experimental methodologies for its characterization, and a proposed signaling pathway. Further research is warranted to fully elucidate the intricate signaling cascade linking σ2 receptor modulation to acetylcholine release and to comprehensively define its binding profile with precise quantitative data. The continued investigation of this compound and similar compounds will undoubtedly contribute to the development of novel and refined therapies for a range of neurological and psychiatric disorders.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Synthesis of SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), a tropane (B1204802) analog, has emerged as a significant pharmacological tool due to its dual action as a potent and selective sigma-2 (σ₂) receptor antagonist and a modulator of presynaptic muscarinic receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SM-21 maleate. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative pharmacological data, and a visual representation of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and neuroscience who are interested in the development of novel therapeutics targeting cholinergic and sigma receptor systems.
Discovery and Pharmacological Profile
SM-21, chemically known as 3-α-tropanyl 2-(4-chlorophenoxy)butanoate, was identified as a novel compound with significant antinociceptive and nootropic properties.[1] Early research revealed that its mechanism of action involves the potentiation of central cholinergic transmission.[1] Further investigation into its pharmacological profile established SM-21 as a high-affinity and selective antagonist of the sigma-2 (σ₂) receptor subtype.[2][3]
The analgesic effects of SM-21 are comparable to those of morphine and are mediated through an increase in acetylcholine (B1216132) (ACh) release in the central nervous system.[1] This is attributed to its interaction with presynaptic muscarinic autoreceptors, specifically showing a degree of selectivity for the M2 subtype over the M1 subtype.[1] Its antagonistic activity at σ₂ receptors was demonstrated in vivo, where it was shown to prevent neck dystonia induced by the σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[2][3] This dual mechanism of action makes SM-21 a compound of interest for the development of novel analgesics and cognitive enhancers.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/Tissue | Assay Method | Reference |
| Antinociceptive Activity (ED₅₀) | ||||
| Hot-plate test (s.c.) | 18.2 mg/kg | Mouse | In vivo | [1] |
| Abdominal constriction test (i.p.) | 12.5 mg/kg | Mouse | In vivo | [1] |
| Tail-flick test (i.v.) | 8.7 mg/kg | Rat | In vivo | [1] |
| Paw-pressure test (p.o.) | 35.0 mg/kg | Rat | In vivo | [1] |
| Receptor Binding Affinity (Kᵢ) | ||||
| Sigma-2 (σ₂) Receptor | 67 nM | Rat brain | Radioligand binding | [3] |
| Muscarinic Receptor Selectivity | ||||
| M₂/M₁ Selectivity Ratio | 4.6 | Guinea pig atrium / Rabbit vas deferens | Functional assay | [1] |
Synthesis of this compound
The synthesis of SM-21 involves the esterification of tropine (B42219) with 2-(4-chlorophenoxy)butyric acid, followed by the formation of the maleate salt.
Experimental Protocol: Synthesis of 3-α-tropanyl 2-(4-chlorophenoxy)butanoate (SM-21)
Materials:
-
Tropine
-
2-(4-chlorophenoxy)butyric acid
-
Thionyl chloride (SOCl₂) or other suitable activating agent
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Maleic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Activation of 2-(4-chlorophenoxy)butyric acid: In a round-bottom flask, dissolve 2-(4-chlorophenoxy)butyric acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting acid chloride in an anhydrous solvent such as toluene. In a separate flask, dissolve tropine and a base (e.g., triethylamine) in the same anhydrous solvent. Add the acid chloride solution dropwise to the tropine solution at room temperature with constant stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude SM-21 base. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Maleate Salt Formation: Dissolve the purified SM-21 base in ethanol. In a separate container, dissolve an equimolar amount of maleic acid in ethanol. Add the maleic acid solution to the SM-21 solution with stirring. The this compound salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Key Experimental Protocols for Biological Evaluation
Sigma-2 (σ₂) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of SM-21 for the σ₂ receptor.
Materials:
-
Rat liver membrane homogenates (as a source of σ₂ receptors)
-
[³H]1,3-di-(2-tolyl)guanidine ([³H]DTG) as the radioligand
-
(+)-Pentazocine (to mask σ₁ receptors)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]DTG (e.g., 3 nM), and 100 nM (+)-pentazocine.
-
Competition Binding: Add varying concentrations of this compound to the tubes. For determining non-specific binding, add a high concentration of a non-labeled σ₂ ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of SM-21 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Acetylcholine (ACh) Release Assay
This protocol outlines a method to measure ACh release from brain tissue slices, a key functional assay for SM-21.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Krebs-Ringer bicarbonate buffer
-
[³H]Choline chloride
-
This compound
-
High potassium (K⁺) buffer (for depolarization-induced release)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Prepare coronal slices of the desired rat brain region using a tissue chopper.
-
Radiolabeling: Pre-incubate the brain slices in Krebs-Ringer buffer containing [³H]choline chloride to allow for the uptake and conversion to [³H]ACh.
-
Superfusion: Transfer the radiolabeled slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate.
-
Baseline Release: Collect fractions of the superfusate at regular intervals to establish a baseline of spontaneous [³H]ACh release.
-
Drug Application: Introduce this compound into the perfusion buffer at the desired concentration.
-
Stimulated Release: Induce ACh release by switching to a high K⁺ buffer for a short period.
-
Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release of [³H]ACh for each sample. Compare the ACh release in the presence and absence of SM-21 to determine its effect.
Signaling Pathways and Mechanism of Action
The dual mechanism of action of this compound involves two distinct signaling pathways.
Sigma-2 (σ₂) Receptor Antagonism
SM-21 acts as an antagonist at the σ₂ receptor, which is understood to be the transmembrane protein TMEM97. The precise downstream signaling cascade of σ₂ receptor antagonism is still under investigation, but it is known to modulate intracellular calcium levels and interact with various ion channels and other proteins. By blocking the σ₂ receptor, SM-21 is thought to interfere with signaling pathways that are often upregulated in proliferating cells and certain pathological states.
Presynaptic Muscarinic Receptor Modulation
SM-21 exhibits a weak antagonistic effect on presynaptic muscarinic M₂ autoreceptors. These receptors are G-protein coupled receptors that, when activated by acetylcholine, inhibit further acetylcholine release. By weakly blocking these receptors, SM-21 reduces this negative feedback, leading to an overall increase in the release of acetylcholine into the synaptic cleft. This enhanced cholinergic transmission is believed to be a primary contributor to its analgesic and nootropic effects.
References
- 1. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
SM-21 maleate CAS number and chemical properties
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and signaling pathways associated with SM-21 maleate (B1232345), a potent and selective sigma-2 (σ2) receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identification
SM-21 maleate, also known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a tropane (B1204802) analogue with significant pharmacological activity.[1] It acts as a selective antagonist for the σ2 receptor and also modulates presynaptic cholinergic systems, leading to an increase in acetylcholine (B1216132) release at central muscarinic synapses.[1] These properties contribute to its potent analgesic and nootropic effects observed in vivo.[1]
There appears to be a discrepancy in the literature and commercial listings regarding the precise CAS number for this compound, with both 155059-42-0 and 155058-71-2 being cited. Further clarification from a definitive source is recommended for unambiguous identification. For the purpose of this guide, we will refer to the more frequently cited CAS number.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 155059-42-0 | [1][2] |
| Alternate CAS Number | 155058-71-2 | |
| IUPAC Name | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate; (Z)-but-2-enedioic acid | |
| Molecular Formula | C18H24ClNO3.C4H4O4 | [1] |
| Molecular Weight | 453.92 g/mol | [2] |
| SMILES String | CCC(OC1=CC=C(Cl)C=C1)C(=O)OC2CC3CCC(C2)N3C.C(=C/C(=O)O)\C(=O)O | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 25 mM), DMSO | [1] |
| Purity | Typically ≥98% (by HPLC) | [2] |
| Storage | Store at room temperature | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, a tropane ester, can be achieved through the esterification of tropine (B42219) with 2-(4-chlorophenoxy)butanoic acid, followed by salt formation with maleic acid. The following is a generalized protocol based on established methods for synthesizing tropane esters.
Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
Methodology:
-
Esterification:
-
Dissolve tropine and 2-(4-chlorophenoxy)butanoic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude SM-21 free base.
-
-
Salt Formation:
-
Dissolve the crude SM-21 free base in a minimal amount of a suitable solvent, such as ethanol.
-
In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.
-
Slowly add the maleic acid solution to the SM-21 solution while stirring.
-
The this compound salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification and Analysis
Purification of this compound is typically achieved by recrystallization. The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Purification and Analysis of this compound
Caption: Purification and analysis workflow for this compound.
Methodology:
-
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
This method should be used to determine the purity of the final compound, which is typically expected to be ≥98%.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
The spectra should be consistent with the proposed structure of this compound.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z corresponding to the molecular formula C18H25ClNO3⁺.
-
Signaling Pathways
This compound exerts its pharmacological effects primarily through two distinct signaling pathways: antagonism of the sigma-2 (σ2) receptor and modulation of presynaptic M2 muscarinic acetylcholine receptors.
Sigma-2 (σ2) Receptor Antagonism
The σ2 receptor has been identified as the transmembrane protein 97 (TMEM97).[3] It is involved in cellular processes such as cholesterol homeostasis and cell proliferation.[3][4] As an antagonist, SM-21 binds to the σ2 receptor and inhibits its downstream signaling.
Signaling Pathway of this compound via σ2 Receptor Antagonism
Caption: Postulated signaling pathway of this compound through σ2 receptor antagonism.
Antagonism of the σ2 receptor by SM-21 can lead to the modulation of cholesterol transport and signaling pathways related to cell growth and survival. The interaction of TMEM97 with proteins like Niemann-Pick C1 (NPC1) and the low-density lipoprotein receptor (LDLR) is crucial for these processes.[4]
Presynaptic Cholinergic Modulation
This compound also acts on presynaptic M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, inhibit further acetylcholine release in a negative feedback loop. By antagonizing these receptors, SM-21 disinhibits the presynaptic terminal, leading to an increased release of acetylcholine into the synaptic cleft.
Signaling Pathway of this compound via Presynaptic M2 Receptor Antagonism
Caption: Mechanism of increased acetylcholine release by this compound.
The M2 receptor is coupled to an inhibitory G-protein (Gi). Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] These events collectively reduce the excitability of the presynaptic terminal and decrease calcium influx through voltage-gated calcium channels, thereby inhibiting acetylcholine release.[5] By antagonizing the M2 receptor, SM-21 prevents this negative feedback, resulting in enhanced acetylcholine release. This mechanism is central to its observed nootropic and analgesic properties.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic Acetylcholine Receptors Modulate the Time Course of Action Potential-Evoked Acetylcholine Quanta Secretion at Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-2 Receptor: A Pivotal Player in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The sigma-2 receptor (S2R), a protein once shrouded in mystery, has emerged as a critical modulator of cellular function and a promising therapeutic target for a spectrum of debilitating neurological disorders. Initially defined by its pharmacological profile, the S2R was recently identified as Transmembrane Protein 97 (TMEM97).[1][2] This breakthrough has galvanized research into its physiological roles and its implications in the pathology of diseases such as Alzheimer's, Parkinson's, Huntington's, and various psychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of the S2R's role in the central nervous system (CNS), detailing its signaling pathways, summarizing quantitative data on ligand interactions, and outlining key experimental protocols for its investigation.
The Sigma-2 Receptor and its Core Functions in the CNS
The S2R is a 21.5 kDa protein with four transmembrane domains, primarily localized to the endoplasmic reticulum and lysosomes.[3][4] It is widely expressed throughout the CNS, including in the cerebellum, cortex, hippocampus, and substantia nigra.[5] Functionally, the S2R is a multifaceted protein involved in a variety of cellular processes crucial for neuronal health:
-
Cholesterol Homeostasis: The S2R, in a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), plays a vital role in cholesterol trafficking and homeostasis.[1][5][6][7][8] This function is critical for maintaining the integrity of neuronal membranes and synaptic function.
-
Calcium Signaling: The S2R is implicated in the regulation of intracellular calcium levels, a fundamental aspect of neuronal signaling and excitability.[3][7]
-
Neuronal Signaling and Plasticity: By modulating ion channels and neurotransmitter systems, including dopamine, serotonin, and glutamate, the S2R influences neuronal firing and synaptic plasticity.[3]
-
Cellular Stress Response and Autophagy: The S2R is involved in cellular stress responses and the process of autophagy, a critical mechanism for clearing damaged organelles and protein aggregates.[3][8]
Role in Neurological Disorders
The dysregulation of the S2R's functions has been linked to the pathogenesis of several major neurological disorders.
Alzheimer's Disease
In the context of Alzheimer's disease (AD), the S2R has garnered significant attention as a receptor for amyloid-beta (Aβ) oligomers, the primary neurotoxic species in the disease.[1][4][9] The S2R/PGRMC1/LDLR complex has been shown to be a binding site for Aβ oligomers, mediating their uptake into neurons.[7][9][10][11] This interaction leads to synaptic dysfunction, a hallmark of AD.[4] Consequently, S2R antagonists have been shown to prevent the binding of Aβ oligomers to neurons, displace already bound oligomers, and rescue synaptic deficits in preclinical models of AD.[1][9][11] One such antagonist, CT1812, has progressed to clinical trials, demonstrating the therapeutic potential of targeting the S2R in AD.[10][11][12]
Parkinson's Disease
In Parkinson's disease (PD), the accumulation of α-synuclein oligomers is a key pathological event. Emerging evidence suggests that S2R antagonists can block the neurotoxic effects of α-synuclein oligomers.[13][14][15] These compounds have been shown to prevent α-synuclein-induced deficits in protein trafficking and up-regulation of LAMP-2A, a protein involved in chaperone-mediated autophagy.[13][14] This indicates that targeting the S2R may be a viable strategy to mitigate the cellular dysfunction induced by α-synuclein in PD and other synucleinopathies.[13][14][15]
Huntington's Disease
Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin gene. S2R modulators have demonstrated neuroprotective effects in in vitro models of HD.[10][16] Selective S2R ligands have been shown to reduce neuronal cell death induced by the mutant huntingtin protein.[10][16] These protective effects appear to be independent of the sigma-1 receptor, highlighting the specific role of the S2R in neuronal survival in the context of HD.[10]
Psychiatric Disorders
The S2R's influence on key neurotransmitter systems suggests its involvement in psychiatric disorders.[3][17][18] S2R ligands have shown potential in animal models of schizophrenia and depression.[3][4][17] For instance, the S2R ligand BMY 14802 was investigated as a potential antipsychotic, though clinical trial results were not conclusive.[17] Further research is needed to fully elucidate the therapeutic potential of targeting the S2R for psychiatric conditions.
Quantitative Data on Sigma-2 Receptor Ligands
The development of selective S2R ligands has been instrumental in characterizing the receptor's function and therapeutic potential. The following tables summarize the binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) of various S2R ligands in the context of neurological disorders.
| Ligand | Receptor | Ki (nM) | Neurological Disorder Context | Reference(s) |
| CT0093 | Sigma-2/PGRMC1 | 54 ± 11 | Alzheimer's Disease | [1] |
| CT0109 | Sigma-2/PGRMC1 | 9 ± 7 | Alzheimer's Disease | [1] |
| CT01344 | Sigma-2/PGRMC1 | 48 ± 6 | Alzheimer's Disease | [1] |
| CT01346 | Sigma-2/PGRMC1 | 50 ± 3 | Alzheimer's Disease | [1] |
| SAS-0132 | Sigma-2 | Low nM range | Alzheimer's Disease | [7] |
| DKR-1051 | Sigma-2 | Low nM range | Alzheimer's Disease | [7] |
| JVW-1009 | Sigma-2 | Not specified | Alzheimer's Disease | [7] |
| RHM-1 | Sigma-2 | < 10 | General CNS | [19] |
| Siramesine | Sigma-2 | 49.7 (on double KO cells) | General | [3] |
| PB28 | Sigma-2 | 5.2 (on double KO cells) | General | [3] |
| AMA-1127 | Sigma-2 | High affinity | Huntington's Disease | [10] |
| DKR-1677 | Sigma-2 | High affinity | Huntington's Disease | [10] |
| UKH-1114 | Sigma-2 | High affinity | Huntington's Disease | [10] |
| CM572 | Sigma-2 | 14.6 ± 6.9 | General | [20] |
| CMHN | Sigma-2 | 60.15 ± 13.3 | General | [20] |
| MAM03055A | Sigma-2 | 55.9 ± 4.2 | General | [20] |
| Ligand | Cell Line | EC50 (µM) | Context | Reference(s) |
| Siramesine | EMT-6 | 5.3 (48h) | Cytotoxicity | [21] |
| Siramesine | MDA-MB-435 | 9.3 (48h) | Cytotoxicity | [21] |
| Siramesine | TMEM97 KO HeLa | 10.3 | Cytotoxicity | [3] |
| Siramesine | Double KO HeLa | 10 | Cytotoxicity | [3] |
| PB28 | TMEM97 KO HeLa | 59.8 | Cytotoxicity | [3] |
| PB28 | Double KO HeLa | 57.4 | Cytotoxicity | [3] |
| MAM03055A | SK-N-SH | 8.26 ± 0.30 (24h) | Cytotoxicity | [20] |
| MAM03055A | SK-N-SH | 1.35 ± 0.32 (48h) | Cytotoxicity | [20] |
| MAM03055A | MDA-MB-231 | 2.02 ± 0.41 (48h) | Cytotoxicity | [20] |
| MAM03055A | SW480 | 3.26 ± 0.32 (48h) | Cytotoxicity | [20] |
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds for the S2R.
Objective: To determine the dissociation constant (Ki) of a test compound for the S2R.
Materials:
-
Cell membranes expressing S2R (e.g., from human B cell line, rat liver, or transfected cells)
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) or a more selective ligand like [¹²⁵I]RHM-4
-
Sigma-1 receptor masking agent (if using a non-selective S2R ligand): (+)-Pentazocine
-
Test compounds at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
Masking agent (e.g., 1 µM (+)-pentazocine) if using [³H]DTG.
-
Cell membrane preparation (typically 100-200 µg of protein).
-
Radioligand (at a concentration near its Kd).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding (NSB): Determined in the presence of a high concentration of a known S2R ligand (e.g., 10 µM haloperidol).
-
Specific binding: Calculated by subtracting NSB from total binding.
-
IC50 determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Aβ Oligomer Displacement Assay
This assay assesses the ability of a test compound to displace bound Aβ oligomers from neuronal cells.
Objective: To determine if a test compound can displace Aβ oligomers from their binding sites on neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Synthetic Aβ oligomers (e.g., Aβ1-42)
-
Test compounds
-
Fluorescently labeled Aβ oligomers or antibodies against Aβ
-
Microscopy imaging system (e.g., confocal microscope)
-
Image analysis software
Procedure:
-
Cell Culture: Plate primary neurons and culture them until mature (e.g., 21 days in vitro).
-
Aβ Oligomer Binding: Treat the mature neuronal cultures with a known concentration of Aβ oligomers for a sufficient time to allow binding (e.g., 1 hour).
-
Compound Treatment: After the binding step, add the test compound at various concentrations to the cultures and incubate for a defined period.
-
Washing: Gently wash the cells to remove unbound Aβ oligomers and test compound.
-
Visualization: Fix and immunostain the cells for Aβ and a synaptic marker (e.g., synaptophysin or PSD-95). Alternatively, if using fluorescently labeled Aβ oligomers, visualize directly.
-
Image Acquisition and Analysis: Acquire images using a confocal microscope. Quantify the amount of Aβ colocalized with synaptic markers in the presence and absence of the test compound. A reduction in Aβ signal at synapses indicates displacement by the compound.
In Vivo Behavioral Testing: Morris Water Maze (for Alzheimer's Disease Models)
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodent models of AD.
Objective: To evaluate the effect of an S2R ligand on cognitive deficits in a mouse model of AD.
Apparatus:
-
A circular pool (e.g., 1.2 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acclimation: Handle the mice for several days before the experiment to reduce stress.
-
Training Phase (e.g., 5-7 days):
-
Place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for each mouse.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Drug Administration: Administer the S2R ligand or vehicle to the mice according to the study design (e.g., daily injections starting before or during the training phase).
-
Data Analysis: Analyze parameters such as escape latency (time to find the platform during training), path length, and performance in the probe trial (time in target quadrant, platform crossings). Compare the performance of the treated group with the vehicle-treated group.
In Vivo Behavioral Testing: Rotarod Test (for Parkinson's Disease Models)
The Rotarod test is used to assess motor coordination and balance in rodent models of PD.
Objective: To evaluate the effect of an S2R ligand on motor deficits in a mouse model of PD.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Training:
-
Place the mice on the stationary or slowly rotating rod for a few trials to acclimate them to the apparatus.
-
Gradually increase the rotation speed over a few training sessions.
-
-
Testing:
-
Place the mouse on the rod, which is then accelerated at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with rest intervals in between.
-
-
Drug Administration: Administer the S2R ligand or vehicle to the mice before the test session.
-
Data Analysis: Compare the latency to fall for the treated group with the vehicle-treated group. An increase in the time spent on the rod indicates an improvement in motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to S2R research.
Caption: Signaling pathway of Aβ oligomer uptake mediated by the S2R/PGRMC1/LDLR complex.
Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity for the S2R.
Caption: A typical experimental workflow for evaluating the efficacy of an S2R ligand in a mouse model of Alzheimer's disease using the Morris Water Maze.
Conclusion and Future Directions
The identification of the sigma-2 receptor as TMEM97 has opened new avenues for understanding its role in neurological health and disease. Its involvement in fundamental cellular processes and its interaction with key pathological proteins in Alzheimer's, Parkinson's, and Huntington's diseases position it as a high-value therapeutic target. The development of selective S2R modulators has already shown promise in preclinical and early clinical studies.
Future research should focus on several key areas:
-
Elucidating Downstream Signaling: Further investigation is needed to fully map the downstream signaling cascades initiated by S2R activation or inhibition in different neuronal populations.
-
Developing More Selective Ligands: The creation of highly selective agonists and antagonists will be crucial for dissecting the specific functions of the S2R and for developing safer and more effective therapeutics.
-
Expanding Clinical Investigations: Continued and expanded clinical trials of promising S2R modulators are essential to validate their therapeutic efficacy in human patients with various neurological disorders.
-
Biomarker Development: Identifying and validating biomarkers that can track S2R engagement and downstream effects in patients will be critical for optimizing treatment strategies.
References
- 1. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the gene that codes for the σ2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sigma-2 receptor ligands: neurobiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 20. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on SM-21 Maleate and Its Role in Acetylcholine Release Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-21 maleate (B1232345), a tropane (B1204802) analogue, has emerged as a significant modulator of central cholinergic neurotransmission. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to SM-21 maleate's effects on acetylcholine (B1216132) (ACh) release. The compound exerts its pro-cholinergic effects through a dual antagonism of presynaptic M2 muscarinic autoreceptors and sigma-2 (σ2) receptors. This document synthesizes available data on its receptor binding affinities and its functional impact on ACh levels, particularly in the context of cognitive enhancement and analgesia. Detailed experimental protocols for in vivo microdialysis, a key technique for quantifying ACh release, are provided. Furthermore, the underlying signaling pathways are visually elucidated using Graphviz diagrams to facilitate a deeper understanding of the molecular cascades involved. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a centrally active compound that has demonstrated potent nootropic and analgesic properties.[1][2] Its therapeutic potential is primarily attributed to its ability to increase the release of acetylcholine (ACh) in the central nervous system.[2] This enhancement of cholinergic activity is achieved through a dual mechanism of action: the antagonism of presynaptic M2 muscarinic autoreceptors and the antagonism of sigma-2 (σ2) receptors.[3] This guide will delve into the technical details of these mechanisms, present the quantitative data supporting its efficacy, and provide detailed experimental protocols for its study.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinities and functional effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki) | Species | Reference |
| Muscarinic Receptors (central) | 0.174 µM | - | [4] |
| Sigma-2 (σ2) Receptors | High Affinity (qualitative) | - | [3] |
Table 2: Functional Activity of this compound
| Activity | Effect | Model System | Reference |
| Antagonism of Scopolamine-induced Amnesia | Dose-dependent prevention | Mouse passive avoidance test | [5] |
| Antagonism of Dicyclomine-induced Amnesia | Dose-dependent prevention | Mouse passive avoidance test | [5] |
Signaling Pathways and Mechanisms of Action
This compound enhances acetylcholine release through two primary signaling pathways:
Antagonism of Presynaptic M2 Muscarinic Autoreceptors
Presynaptic M2 muscarinic receptors function as autoreceptors, providing negative feedback to inhibit further acetylcholine release.[6][7] By antagonizing these receptors, this compound disinhibits the cholinergic nerve terminal, leading to an increase in acetylcholine exocytosis. The signaling cascade for M2 receptor activation involves the Gαi/o subunit of G-proteins, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6] Antagonism by this compound prevents this inhibitory cascade.
Antagonism of Sigma-2 (σ2) Receptors
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is also implicated in the modulation of neurotransmitter release.[8][9] While the precise downstream signaling cascade of σ2 receptor antagonism leading to enhanced acetylcholine release is still under investigation, it is known to influence intracellular calcium levels and interact with other signaling pathways.[9][10] Antagonism of σ2 receptors by this compound contributes to the overall increase in acetylcholine release.
Experimental Protocols
The following section details a generalized experimental protocol for measuring acetylcholine release in the rat brain using in vivo microdialysis, based on methodologies commonly employed in the field.
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure extracellular acetylcholine levels in a specific brain region (e.g., parietal cortex) of a freely moving rat following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4)
-
Cholinesterase inhibitor (e.g., physostigmine (B191203) or neostigmine) to prevent ACh degradation in the dialysate
-
This compound solution for administration (intraperitoneal or via reverse dialysis)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Male Wistar rats (250-300 g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., parietal cortex) using stereotaxic coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF containing a cholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min).[11]
-
Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of acetylcholine release.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Alternatively, for local administration, switch the perfusion solution to one containing this compound (reverse dialysis).
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period following drug administration to monitor changes in acetylcholine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ECD.[12]
-
Express the results as a percentage of the mean baseline acetylcholine levels.
-
Experimental Workflow:
Discussion and Future Directions
This compound represents a promising therapeutic candidate due to its dual mechanism of action that effectively enhances central cholinergic neurotransmission. The antagonism of both presynaptic M2 muscarinic autoreceptors and σ2 receptors provides a multifaceted approach to increasing acetylcholine levels, which is a key strategy in the management of cognitive disorders such as Alzheimer's disease.
The quantitative data, although limited in the public domain, suggests a significant potential for this compound. Further research is warranted to fully elucidate the dose-response relationship of this compound on acetylcholine release and to establish its efficacy in various preclinical models of cognitive impairment. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
A deeper understanding of the downstream signaling pathways of the σ2 receptor is crucial for a complete picture of this compound's mechanism of action. As the identity of the σ2 receptor as TMEM97 is relatively recent, future studies should focus on the specific intracellular cascades that are modulated by this compound's antagonism of this receptor and how these cascades converge with the M2 receptor pathway to potentiate acetylcholine release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD) [mdpi.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Endogenous Ligands for the Sigma-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in pharmacology and drug development due to its overexpression in proliferating cancer cells and its involvement in neurological disorders.[1][2] For many years, it was considered an orphan receptor, but recent discoveries have identified several putative endogenous ligands, shedding light on its physiological roles and opening new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the key endogenous ligands for the sigma-2 receptor, their binding characteristics, the experimental methods used for their identification, and their associated signaling pathways.
Endogenous Ligands and Binding Affinities
Several molecules have been proposed as endogenous ligands for the sigma-2 receptor. The most prominent among these are 20(S)-hydroxycholesterol, histatin-1 (B1576432), and progesterone. Their binding affinities for the sigma-2 receptor are summarized in the table below.
| Endogenous Ligand | Receptor | Binding Affinity (Ki) | Comments |
| 20(S)-Hydroxycholesterol | Sigma-2 (TMEM97) | Not explicitly found as a Ki value in the provided results. It is identified as an endogenous ligand.[3][4] | An oxysterol involved in cholesterol homeostasis.[4] Its interaction with σ2R is implicated in the regulation of cellular cholesterol trafficking.[5][6] |
| Histatin-1 | Sigma-2 (TMEM97) | 239 nM[7][8] | A salivary peptide with roles in wound healing and cell migration.[9][10] |
| Progesterone | Sigma-2 | 14.2 µM (in rat liver membranes)[11] | A steroid hormone with a complex pharmacology, also binding to other receptors.[12] |
Key Experimental Protocols
The identification and characterization of endogenous ligands for the sigma-2 receptor have heavily relied on radioligand binding assays. These assays are fundamental for determining the binding affinity of a ligand for its receptor.
Radioligand Binding Assay for Sigma-2 Receptor
This protocol is a generalized procedure based on commonly cited methodologies for determining the binding affinity (Ki) of a test compound for the sigma-2 receptor.[2][13][14]
Objective: To determine the inhibition constant (Ki) of a putative endogenous ligand for the sigma-2 receptor.
Materials:
-
Radioligand: Typically [3H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[2][15]
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine or (+)-SKF-10,047 to block the binding of [3H]DTG to sigma-1 receptors.[2][13]
-
Tissue/Cell Membranes: Preparations from sources rich in sigma-2 receptors, such as rat liver or specific cancer cell lines (e.g., PC-12, MCF-7).[1][15]
-
Test Ligand: The putative endogenous ligand (e.g., 20(S)-hydroxycholesterol, histatin-1, progesterone) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.[2]
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, the masking agent (to saturate sigma-1 receptors), and varying concentrations of the unlabeled test ligand.
-
Radioligand Addition: Add a fixed concentration of the radioligand ([3H]DTG) to initiate the binding reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
A workflow for a typical radioligand binding assay is depicted below:
Signaling Pathways of Endogenous Ligands
The binding of endogenous ligands to the sigma-2 receptor initiates downstream signaling cascades that are involved in a variety of cellular processes.
20(S)-Hydroxycholesterol Signaling
20(S)-hydroxycholesterol, as an endogenous ligand, links the sigma-2 receptor to the regulation of cholesterol homeostasis. The sigma-2 receptor (TMEM97) is known to interact with the Niemann-Pick C1 (NPC1) protein, which is crucial for the transport of cholesterol out of lysosomes.[5][6] Dysregulation of this pathway is associated with lysosomal storage diseases. Furthermore, there is evidence suggesting a role for 20(S)-hydroxycholesterol in modulating the Hedgehog signaling pathway, which is important in development and cancer.[16][17]
Histatin-1 Signaling
Histatin-1, a peptide found in saliva, promotes wound healing and cell migration through its interaction with the sigma-2 receptor.[9][10] The binding of histatin-1 to the sigma-2 receptor has been shown to involve G protein-coupled receptor (GPCR) signaling, endocytosis, and the activation of the extracellular signal-regulated kinase (ERK) pathway.[18][19] This signaling cascade ultimately leads to changes in the cytoskeleton and enhanced cell motility.
Conclusion
The identification of endogenous ligands for the sigma-2 receptor, particularly 20(S)-hydroxycholesterol and histatin-1, represents a significant advancement in our understanding of this important pharmacological target. The elucidation of their binding properties and signaling pathways provides a crucial foundation for the rational design of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The experimental protocols outlined in this guide serve as a basis for further research into the complex biology of the sigma-2 receptor and its endogenous ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. The Sigma-2 Receptor and Progesterone Receptor Membrane Component 1 are Different Binding Sites Derived From Independent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. GPCR/endocytosis/ERK signaling/S2R is involved in the regulation of the internalization, mitochondria-targeting and -activating properties of human salivary histatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identifying the crucial binding domain of histatin-1 to recombinant TMEM97 in activating chemotactic migration in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: TMEM97 as the Molecular Identity of the Sigma-2 Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the sigma-2 receptor (σ₂R) was an enigmatic, pharmacologically defined entity with significant therapeutic potential in oncology and neurology, yet its molecular identity remained unknown.[1][2] This lack of a genetic and protein target severely hampered research and drug development. In 2017, a landmark study employed a chemical biology approach to definitively identify the sigma-2 receptor as Transmembrane Protein 97 (TMEM97).[1][3] This discovery unified two separate fields of research, providing the σ₂R field with a concrete molecular target and the TMEM97 field with a rich pharmacopeia of ligands and tools.[1] This technical guide provides an in-depth overview of the identification of TMEM97 as the σ₂R, its pharmacological profile, key experimental methodologies, and its role in cellular signaling, particularly in cholesterol homeostasis.
The Molecular Identification of TMEM97
The σ₂R was historically characterized as a membrane protein of 18-21 kDa with a distinct binding profile, notably high affinity for ligands like di-o-tolylguanidine (DTG) and haloperidol.[1] It is highly expressed in the liver, kidneys, CNS, and numerous cancer cell lines.[1][4] The quest to uncover its genetic identity was resolved by Alon et al. through a multi-step chemical biology approach.[1][3]
The process began with the purification of the receptor from tissue.[1] Researchers used an affinity chromatography resin, created by coupling a bespoke σ₂R ligand to agarose (B213101) beads, to capture the receptor from solubilized calf liver membranes.[3] Captured proteins were then identified using mass spectrometry.[3] Among the candidates, only TMEM97, when overexpressed in Sf9 insect cells (which lack an endogenous homolog), resulted in a significant and saturable increase in specific binding of the σ₂R radioligand [³H]DTG.[1][5]
Further validation was achieved through two critical experiments:
-
siRNA Knockdown: In PC-12 cells, a cell line with well-characterized σ₂R expression, siRNA-mediated knockdown of Tmem97 mRNA resulted in a proportional decrease in σ₂R binding sites as measured by [³H]DTG binding.[1][5]
-
Heterologous Expression: Expression of human TMEM97 in Sf9 insect cells, which normally show no appreciable [³H]DTG binding, conferred a pharmacological profile identical to that of the native σ₂R.[1] Competition binding experiments with a diverse set of known σ₂R ligands confirmed that their affinities for the expressed TMEM97 were consistent with previously reported values for the σ₂R.[1]
Pharmacological Profile: Ligand Binding Affinities
The validation of TMEM97 as the σ₂R was cemented by demonstrating that it possesses the full suite of pharmacological properties previously ascribed to the receptor.[1] The binding affinities (Ki) of various established σ₂R ligands and known TMEM97 ligands were shown to be consistent across native tissues and cells expressing recombinant TMEM97.[1]
| Ligand | Class | σ₂R/TMEM97 Binding Affinity (Ki, nM) | Reference |
| [³H]1,3-di(2-tolyl)guanidine (DTG) | Pan-Sigma Ligand | 11.3 - 39.9 | [1][6] |
| Siramesine | Agonist | 0.12 | [7] |
| Haloperidol | Antipsychotic | 48.7 | [1] |
| RHM-1 | Selective σ₂R Ligand | ~1.0 (Kd) | [8] |
| PB28 | Selective σ₂R Ligand | 5.2 | [9] |
| Ro 48-8071 | TMEM97 Ligand | 2.1 | [1] |
| Elacridar | TMEM97 Ligand | 3.3 | [1] |
| (+)-Pentazocine | σ₁R Ligand (used for masking) | 406 - 1698 | [10][11] |
Table 1: Summary of binding affinities for representative sigma receptor ligands at the σ₂R/TMEM97. Values are compiled from studies using radioligand binding assays in various tissues and cell lines.
Key Experimental Protocols
Radioligand Competition Binding Assay for σ₂R/TMEM97
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the σ₂R/TMEM97, adapted from standard practices in the field.[6][12]
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Biological Source: Rat liver membrane homogenates (high in σ₂R) or membranes from cells overexpressing TMEM97 (e.g., Sf9-TMEM97).[1][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]
-
Radioligand: [³H]DTG (e.g., 5 nM final concentration).[6]
-
Masking Agent: (+)-Pentazocine (e.g., 100 nM final concentration) to block binding to any contaminating σ₁R sites.[6]
-
Non-specific Agent: High concentration of a known ligand (e.g., 10 µM DTG or 1 mM Haloperidol) to determine non-specific binding.[6][10]
-
Test Compounds: Serial dilutions of the compound of interest.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (GF/B or GF/C), scintillation counter, scintillation fluid.[10]
Procedure:
-
Preparation: Prepare membrane homogenates at a protein concentration of ~0.4 mg/mL in ice-cold Assay Buffer.[12]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 150-200 µL:
-
Total Binding: Membrane homogenate, Assay Buffer, radioligand, and masking agent.
-
Non-specific Binding: Membrane homogenate, Assay Buffer, radioligand, masking agent, and the non-specific agent.
-
Competition Binding: Membrane homogenate, Assay Buffer, radioligand, masking agent, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[8]
-
-
Incubation: Incubate the plates for 90-120 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[6]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold Tris buffer to remove any remaining unbound radioligand.[11]
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[11]
-
Affinity Chromatography for Receptor Purification
This protocol provides a conceptual overview of the method used to initially isolate TMEM97.[3]
-
Resin Preparation: A high-affinity σ₂R ligand with a suitable linker is synthesized and covalently coupled to an activated agarose bead support.
-
Protein Solubilization: Membranes from a tissue source rich in σ₂R (e.g., calf liver) are solubilized with a mild detergent to extract membrane proteins while preserving their native conformation.
-
Affinity Capture: The solubilized protein lysate is incubated with the ligand-coupled resin. The σ₂R/TMEM97 binds specifically to the immobilized ligand.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound protein is eluted from the resin, typically by using a high concentration of a competing free ligand or by changing pH or ionic strength.
-
Identification: The eluted protein fractions are concentrated and then identified using proteomic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Cellular Function and Signaling Pathways
TMEM97 is a four-pass transmembrane protein located primarily in the endoplasmic reticulum (ER) and lysosomes.[4][13] Its identification as the σ₂R has clarified its role in several cellular processes, most notably cholesterol homeostasis.[2][4][14]
TMEM97 does not act in isolation but forms functional complexes with other proteins. A key interaction is the formation of a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[15][16] This complex is crucial for the efficient cellular uptake of LDL.[15][17][18] The loss or pharmacological inhibition of TMEM97 or PGRMC1 disrupts the complex and reduces LDL internalization.[16][17][18]
Furthermore, TMEM97 interacts directly with the Niemann-Pick C1 (NPC1) protein, which is essential for transporting cholesterol out of lysosomes.[2][3] TMEM97 acts as a regulator of NPC1; knockdown of TMEM97 has been shown to increase NPC1 protein levels and reduce lysosomal lipid accumulation.[3] This positions the σ₂R/TMEM97 as a critical node in controlling both the influx of cholesterol via LDL uptake and its egress from lysosomes, thereby maintaining cellular cholesterol balance.[3][15] This regulatory role has significant implications for diseases characterized by dysregulated cholesterol metabolism, including neurodegenerative disorders like Alzheimer's disease and various cancers.[15][19]
Conclusion and Future Directions
The identification of TMEM97 as the sigma-2 receptor resolved a long-standing pharmacological mystery and has profound implications for therapeutic development.[1] This discovery provides a concrete molecular target for the vast number of existing σ₂R ligands and enables the use of modern biological tools, such as genetic manipulation and structural biology, to study its function.[2]
Given that σ₂R/TMEM97 is overexpressed in many proliferating tumors and plays a key role in cholesterol metabolism, it represents a promising target for both cancer diagnostics and therapeutics.[4][20] Radiotracers targeting TMEM97 are already being explored for PET imaging to assess tumor proliferation.[3] Moreover, its role in cholesterol trafficking and its interaction with proteins involved in the uptake of amyloid-β aggregates make it a compelling target for neurodegenerative diseases like Alzheimer's.[15][17][18] Future research will likely focus on elucidating the detailed structural basis of ligand binding, further mapping its interaction network, and translating the wealth of pharmacological knowledge into clinically effective drugs targeting TMEM97.
References
- 1. pnas.org [pnas.org]
- 2. Identification of the gene that codes for the σ2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unanswered Questions in Sigma-2 Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor (σ2R), identified as Transmembrane Protein 97 (TMEM97), has emerged as a critical player in a multitude of cellular processes and a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and pain.[1][2][3] First distinguished pharmacologically from the sigma-1 receptor in 1990, its molecular identity was only recently elucidated in 2017.[1] This discovery has catalyzed a surge in research, yet fundamental questions regarding its function, regulation, and therapeutic modulation remain unanswered. This in-depth technical guide synthesizes the current state of knowledge, highlights the core unanswered questions, and provides a framework for future investigation in the field.
Core Unanswered Questions in Sigma-2 Receptor Research
Despite significant progress, several key questions continue to challenge researchers and drug developers. Answering these will be pivotal to fully harnessing the therapeutic potential of targeting the sigma-2 receptor.
-
What is the definitive endogenous ligand? While 20(S)-hydroxycholesterol has been identified as a potential endogenous ligand, its physiological relevance and the existence of other endogenous modulators are yet to be fully established.[2] The lack of a confirmed endogenous ligand hinders our understanding of the receptor's native physiological roles.[2]
-
What are the precise molecular mechanisms of action? The sigma-2 receptor is implicated in a wide array of cellular functions, including cholesterol homeostasis, calcium signaling, and cell proliferation.[1][4] However, the exact molecular mechanisms by which it exerts these effects are not fully understood.[5] Unraveling the downstream signaling cascades and protein-protein interactions is a critical area of ongoing research.
-
What is the full scope of its protein interaction network? The sigma-2 receptor is known to interact with several proteins, including the progesterone (B1679170) receptor membrane component 1 (PGRMC1), the Niemann-Pick C1 (NPC1) protein, and the translocator protein (TSPO).[6][7][8] The functional consequences of these interactions and the complete interactome of the sigma-2 receptor remain to be elucidated.
-
How do agonists and antagonists elicit opposing cellular responses? Sigma-2 receptor agonists often induce apoptosis in tumor cells, while antagonists can promote proliferation.[1] The mechanistic basis for these opposing effects is poorly understood and represents a significant knowledge gap in the development of targeted therapeutics.
-
What is the specific role of sigma-2 receptor in different subcellular compartments? The sigma-2 receptor is localized to various subcellular organelles, including the endoplasmic reticulum and lysosomes.[6] Its specific functions within each of these compartments are not well-defined.
-
How is sigma-2 receptor expression and activity regulated? While it is known that sigma-2 receptor expression is upregulated in proliferating cells and tumors, the upstream regulatory mechanisms governing its transcription, translation, and post-translational modifications are largely unknown.[6][9]
Current Understanding of Sigma-2 Receptor/TMEM97
Structure and Function
The sigma-2 receptor is a four-pass transmembrane protein.[1] Its identification as TMEM97 has linked it to the EXPERA domain-containing protein family, which is implicated in cholesterol biology.[9] The crystal structure of bovine TMEM97 has provided insights into the binding sites of small molecule ligands.[5]
Functionally, the sigma-2 receptor is a multifaceted protein involved in:
-
Cholesterol Homeostasis: It regulates cholesterol trafficking by forming complexes with PGRMC1 and the low-density lipoprotein receptor (LDLR) to facilitate LDL uptake.[6][7] It also interacts with the NPC1 protein to control the transport of cholesterol out of lysosomes.[6][7]
-
Calcium Signaling: The receptor modulates intracellular calcium levels, though the precise mechanisms are still under investigation.[1][2]
-
Cell Proliferation and Apoptosis: The sigma-2 receptor is highly expressed in proliferating cells, including tumor cells, and plays a role in their differentiation, morphology, and survival.[1] Agonist binding can trigger caspase-3 mediated apoptosis, making it a target for cancer therapy.[1]
-
Neuronal Signaling: It modulates neuronal action potential firing by regulating calcium and potassium channels and is involved in synaptic vesicle release.[1]
-
Autophagy: The sigma-2 receptor is implicated in the regulation of autophagy, a key cellular process for degrading and recycling cellular components.[5][7]
Role in Disease
The sigma-2 receptor's involvement in fundamental cellular processes positions it as a key player in various pathologies:
-
Cancer: Overexpression of the sigma-2 receptor is observed in numerous cancers, including breast, lung, ovarian, and pancreatic cancer, making it a valuable biomarker and therapeutic target.[1][10]
-
Neurodegenerative Diseases: The receptor is implicated in Alzheimer's disease, Parkinson's disease, and dementia with Lewy bodies.[1] Modulators of the sigma-2 receptor have shown neuroprotective effects in preclinical models by preventing the binding of toxic amyloid-β oligomers to neurons.[1][11]
-
Pain: Preclinical studies suggest that sigma-2 receptor compounds may have therapeutic potential for the treatment of neuropathic pain.[3]
Key Signaling Pathways
The sigma-2 receptor is integrated into several critical signaling pathways. The following diagrams illustrate our current understanding of these interactions.
Caption: Overview of Sigma-2 Receptor Signaling Interactions.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of novel compounds for the sigma-2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Rat liver membrane homogenates (as a source of sigma-2 receptors)[12]
-
[3H]1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand[13]
-
(+)-Pentazocine to mask sigma-1 receptors[13]
-
Test compounds at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[12]
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare rat liver membrane homogenates.[13]
-
In a 96-well plate, incubate the membrane homogenate (~300 µg protein) with a fixed concentration of [3H]DTG (e.g., 5 nM) and varying concentrations of the test compound.[12][14]
-
Include a saturating concentration of (+)-pentazocine (e.g., 100 nM) in all wells to block the binding of [3H]DTG to sigma-1 receptors.[14]
-
Define non-specific binding using a high concentration of a known sigma ligand (e.g., 10 µM DTG).[14]
-
Incubate the plates at room temperature for a defined period (e.g., 120 minutes).[14]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[15]
-
Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15]
Data Presentation: Sigma-2 Receptor Binding Affinities
| Ligand | Sigma-2 Ki (nM) | Reference |
| (+)-Pentazocine | 1698 | [15] |
| Haloperidol | 507 | [15] |
| DTG | ~30 | [13] |
Note: Ki values can vary depending on experimental conditions.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist at the sigma-2 receptor.
1. Cell Viability Assay
Objective: To assess the effect of sigma-2 receptor ligands on cell proliferation and survival.
Protocol:
-
Plate tumor cells (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells) in 96-well plates and allow them to adhere.[12]
-
Treat the cells with various concentrations of the test ligand and a known sigma-2 agonist (e.g., siramesine) as a positive control.[12]
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTS assay.[16]
-
Determine the EC50 value for cytotoxicity. Ligands that induce cell death are classified as agonists, while those that do not are potential antagonists.[12]
2. Caspase-3 Activity Assay
Objective: To measure the activation of caspase-3, a key marker of apoptosis, induced by sigma-2 receptor ligands.
Protocol:
-
Treat tumor cells with test ligands as described in the cell viability assay.[12]
-
After incubation, lyse the cells and measure caspase-3 activity using a commercially available kit that detects the cleavage of a fluorogenic or colorimetric substrate.
-
Quantify the fluorescence or absorbance to determine the level of caspase-3 activation.[12]
-
An increase in caspase-3 activity is indicative of an agonistic effect.[12]
Data Presentation: Functional Activity of Sigma-2 Ligands
| Assay | Endpoint | Interpretation |
| Cell Viability | EC50 for cytotoxicity | Lower EC50 indicates higher agonist potency |
| Caspase-3 Activity | Fold increase in activity | Higher fold increase indicates stronger agonistic effect |
This table provides a framework for presenting quantitative data from functional assays.
Drug Development and Clinical Landscape
The therapeutic potential of targeting the sigma-2 receptor is being actively explored in clinical trials. CT1812 (Elayta), a sigma-2 receptor allosteric antagonist, has undergone Phase 1 and 2 clinical trials for Alzheimer's disease.[11][17] The drug is designed to prevent and displace the binding of amyloid-β oligomers to neurons.[11] These trials have demonstrated that CT1812 is well-tolerated and shows target engagement in the brain.[11][17]
The development of selective sigma-2 receptor ligands for cancer therapy is also a major focus. These efforts aim to exploit the pro-apoptotic effects of sigma-2 agonists to specifically target and kill cancer cells. The high expression of the sigma-2 receptor in tumors also makes it an attractive target for diagnostic imaging agents.[2][6]
Conclusion and Future Directions
The identification of the sigma-2 receptor as TMEM97 has opened new avenues for research and therapeutic development. While significant strides have been made in understanding its role in cholesterol homeostasis, cancer, and neurodegenerative diseases, critical questions remain. Future research should focus on:
-
Identifying the endogenous ligand(s) to better understand the receptor's physiological functions.
-
Elucidating the detailed molecular mechanisms of its signaling pathways to identify new drug targets.
-
Expanding our knowledge of its protein interaction network to uncover novel functional roles.
-
Developing more selective and potent agonists and antagonists to improve therapeutic efficacy and reduce off-target effects.
-
Conducting further clinical trials to validate the therapeutic potential of sigma-2 receptor modulators in a range of diseases.
Addressing these unanswered questions will be essential to fully translate our growing knowledge of the sigma-2 receptor into novel and effective therapies for patients.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Sigma-2 Receptor Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 Receptor as a Potential Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a novel therapeutic candidate for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review [mdpi.com]
Methodological & Application
Application Notes and Protocols for SM-21 Maleate in Murine Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a tropane (B1204802) analog that has demonstrated notable antinociceptive properties in various preclinical models of pain.[1] Its mechanism of action is primarily attributed to the potentiation of central cholinergic transmission.[1] Evidence suggests that SM-21 maleate acts as an antagonist of presynaptic M2 muscarinic receptors, which leads to an increase in the extracellular levels of acetylcholine (B1216132) (ACh).[1][2] Additionally, SM-21 has been identified as a potent and selective sigma-2 (σ2) receptor antagonist.[3][4] The sigma-2 receptor is implicated in the modulation of nociception, and its antagonism may contribute to the analgesic effects of SM-21.[3][5]
These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and proposed signaling pathways for utilizing this compound in common murine models of analgesia.
Data Presentation
The following tables summarize the effective doses of this compound in producing antinociceptive effects in mice across different administration routes and analgesia models as reported in the literature.
Table 1: Effective Doses of this compound in Mice Analgesia Models [1]
| Administration Route | Hot-Plate Test (mg/kg) | Abdominal Constriction Test (mg/kg) | Tail-Flick Test (mg/kg) | Paw-Pressure Test (mg/kg) |
| Subcutaneous (s.c.) | 10 - 40 | 10 - 40 | 10 - 40 | 10 - 40 |
| Intraperitoneal (i.p.) | 10 - 30 | 10 - 30 | 10 - 30 | 10 - 30 |
| Oral (p.o.) | 20 - 60 | 20 - 60 | 20 - 60 | 20 - 60 |
| Intravenous (i.v.) | 3 - 20 | 3 - 20 | 3 - 20 | 3 - 20 |
| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse | 5 - 20 µ g/mouse | 5 - 20 µ g/mouse | 5 - 20 µ g/mouse |
Experimental Protocols
Detailed methodologies for key in vivo analgesia experiments are provided below. These protocols are based on standard procedures and should be adapted to specific laboratory conditions and ethical guidelines.
Hot-Plate Test
This test assesses the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.[6]
Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the mouse on the hot plate.
-
Timer.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
Protocol:
-
Set the hot-plate temperature to a constant, non-damaging temperature (e.g., 51-55°C).[7][8]
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., s.c., i.p., p.o.).
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Compare the latencies of the this compound-treated group with the control group. An increase in latency indicates an analgesic effect.
Acetic Acid-Induced Writhing (Abdominal Constriction) Test
This model is used to evaluate peripheral and, to some extent, central analgesic activity by inducing visceral pain.[9]
Materials:
-
0.6% acetic acid solution.
-
This compound solution.
-
Vehicle control solution.
-
Observation chambers.
-
Timer.
-
Syringes and needles for administration.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control via the desired route.
-
After a specific pretreatment time (e.g., 30 minutes), administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and arching of the back) for a set period (e.g., 10-15 minutes).
-
Compare the number of writhes in the this compound-treated group to the control group. A reduction in the number of writhes indicates an analgesic effect.
Tail-Flick Test
This test measures the latency to a thermal stimulus applied to the tail and is primarily indicative of spinal analgesia.[10][11]
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer.
-
Timer.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles for administration.
Protocol:
-
Allow the mice to acclimate to the testing environment.
-
Gently place the mouse in the restrainer.
-
Position the tail over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
Establish a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Administer this compound or vehicle control.
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
An increase in the latency to flick the tail indicates an analgesic effect.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathway of this compound for analgesia.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo analgesia studies.
References
- 1. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic modulation of nociceptive responses in vivo and neuropeptide release in vitro at the level of the primary sensory neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception [ouci.dntb.gov.ua]
- 5. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. dol.inf.br [dol.inf.br]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for SM-21 Maleate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a potent and selective antagonist of the sigma-2 (σ2) receptor, also exhibiting activity as a presynaptic cholinergic modulator that enhances acetylcholine (B1216132) release.[1][2] The sigma-2 receptor is overexpressed in a variety of tumor cells and is implicated in the regulation of cell proliferation and apoptosis, making it a promising target for cancer therapeutics. As a presynaptic cholinergic modulator, SM-21 maleate also holds potential for research in neurodegenerative diseases and cognitive enhancement.
These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture, including recommended concentration ranges, detailed experimental protocols for assessing its effects on cell viability and apoptosis, and insights into its potential signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of the sigma-2 receptor.[2][3] Additionally, it has been shown to bind to central muscarinic receptors, contributing to its role as a presynaptic cholinergic modulator.[2] The downstream effects of sigma-2 receptor antagonism can lead to the induction of apoptosis in cancer cells. The modulation of cholinergic signaling can influence pathways related to cell proliferation and survival, such as the PI3K/Akt/mTOR and MEK/ERK pathways.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro concentrations and effects of this compound across various cell lines and assays. It is important to note that the optimal concentration is cell-line dependent and should be determined empirically for each new experimental system.
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Assay Type | Reference(s) |
| Growth Inhibition (GI50) | Panel of 23 Human Cancer Cell Lines (including CNS, colon, leukemia, melanoma, non-small cell lung, ovarian, prostate, and renal cancer lines) | 0.1 µM - 100 µM | Mean GI50 = 73.6 µM | Sulforhodamine B (SRB) assay | [1][4] |
| Cell Proliferation | MDA-MB-231 (Triple-Negative Breast Cancer) | 100 nM | Enhanced cell proliferation | BrdU incorporation assay | [5][6] |
| Neurite Outgrowth | PC12 (Rat Pheochromocytoma) | 10 µM | Did not affect the potentiation of NGF-induced neurite outgrowth | Morphometric analysis | [7] |
| HIV Reactivation | HC69 (Microglial Cells) | 10 µM | No apparent effect on methamphetamine-mediated HIV reactivation | N/A | [3][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., neuroblastoma, glioma, or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (determined from viability assays) for a specified period (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the potential signaling pathways modulated by this compound.
References
- 1. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel | MDPI [mdpi.com]
- 2. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histologica… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NO1, a New Sigma 2 Receptor/TMEM97 Fluorescent Ligand, Downregulates SOCE and Promotes Apoptosis in the Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by Ifenprodil: The Role of Sigma-1 and IP3 Receptors | PLOS One [journals.plos.org]
- 8. Cross-talk between microglia and neurons regulates HIV latency | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for SM-21 Maleate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for SM-21 maleate (B1232345) in animal studies, based on available scientific literature. Detailed protocols for various administration methods are provided to guide researchers in their experimental design.
SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic cholinergic modulator, known to increase the release of acetylcholine (B1216132). It has demonstrated significant antinociceptive and nootropic effects in various animal models. Proper administration is crucial for obtaining reliable and reproducible results.
Data Presentation: Quantitative Administration Data
The following table summarizes the effective dose ranges of this compound for inducing antinociceptive effects in rodents and guinea pigs, as reported in key studies.
| Administration Route | Species | Effective Dose Range | Primary Reference |
| Subcutaneous (s.c.) | Rodents | 10 - 40 mg/kg | [1] |
| Intraperitoneal (i.p.) | Rodents | 10 - 30 mg/kg | [1] |
| Oral (p.o.) | Rodents | 20 - 60 mg/kg | [1] |
| Intravenous (i.v.) | Rodents | 3 - 20 mg/kg | [1] |
| Intracerebroventricular (i.c.v.) | Mouse | 5 - 20 µ g/mouse | [1] |
| Intra-Red Nucleus | Rat | 10 nmol in 0.5 µL | [2] |
Experimental Protocols
The following protocols are based on established methodologies for drug administration in laboratory animals and should be adapted to specific experimental designs and institutional guidelines.
Preparation of this compound Solution
This compound is soluble in water. For most applications, a sterile saline solution (0.9% NaCl) is a suitable vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
For intravenous and intracerebroventricular injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to ensure sterility.
-
Store the prepared solution according to the manufacturer's recommendations, typically at room temperature.
Subcutaneous (s.c.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restrainer (if necessary)
Procedure:
-
Restrain the animal (mouse or rat) securely.
-
Lift a fold of skin on the dorsal side (back) of the animal, between the shoulder blades, to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 23-25 gauge)
Procedure:
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs forward.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to check for the aspiration of urine or intestinal contents.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral (p.o.) Gavage Protocol
Materials:
-
Prepared this compound solution
-
Oral gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)
-
Syringes
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Securely restrain the animal in an upright position.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of respiratory distress.
Intravenous (i.v.) Injection Protocol (Tail Vein)
Materials:
-
Prepared and sterile-filtered this compound solution
-
Sterile insulin (B600854) syringes or 1 mL syringes with small gauge needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad)
-
Animal restrainer
Procedure:
-
Warm the animal's tail using a warming device to dilate the lateral tail veins.
-
Place the animal in a restrainer.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor.
Intracerebroventricular (i.c.v.) Injection Protocol
This is a surgical procedure and requires appropriate anesthesia, analgesia, and aseptic technique.
Materials:
-
Prepared and sterile-filtered this compound solution
-
Stereotaxic apparatus
-
Hamilton syringe with a fine gauge needle
-
Anesthetic and analgesic agents
-
Surgical tools
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically expose the skull and identify the bregma.
-
Determine the coordinates for the lateral ventricle (e.g., for a mouse: ~0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0-2.5 mm ventral from the skull surface).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min).
-
Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesia and monitoring.
Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound
This compound exerts its effects through two primary mechanisms: antagonism of the sigma-2 (σ2) receptor and antagonism of the presynaptic M2 muscarinic acetylcholine receptor.
Caption: Putative signaling pathways modulated by this compound through sigma-2 receptor antagonism.
Caption: Mechanism of increased acetylcholine release by this compound via presynaptic M2 receptor antagonism.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for SM-21 Maleate in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a tropane (B1204802) analog recognized for its high affinity and selectivity as an antagonist for the sigma-2 (σ2) receptor.[1][2] While initially investigated for its analgesic properties, which are linked to the antagonism of presynaptic M2 muscarinic receptors leading to enhanced acetylcholine (B1216132) release[3][4], its potential as a neuroprotective agent is an emerging area of interest. The σ2 receptor is implicated in the regulation of intracellular calcium levels and apoptotic cell death, suggesting that its modulation by SM-21 could offer therapeutic benefits in neurodegenerative disorders.[1] Activation of σ2 receptors has been shown to induce a rise in intracellular calcium ([Ca2+]i) and trigger apoptosis.[1] As a σ2 antagonist, SM-21 may counteract these effects, presenting a novel mechanism for neuroprotection.
These application notes provide a comprehensive guide for utilizing SM-21 maleate in various in vitro neuroprotection assays. The protocols detailed below are designed to assess the compound's efficacy in protecting neuronal cells from diverse insults, such as excitotoxicity and oxidative stress.
Mechanism of Action
This compound's primary mechanism of action relevant to neuroprotection is believed to be its antagonism of the sigma-2 (σ2) receptor. The proposed signaling pathway for its neuroprotective effects is as follows:
Caption: Proposed signaling pathway of this compound in neuroprotection.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various neuroprotection assays. This table is intended as a template for presenting experimental findings.
| Assay Type | Neurotoxic Insult | Cell Line | Parameter | This compound Value |
| Cell Viability | Glutamate (100 µM) | SH-SY5Y | EC50 | Data not available |
| Cell Viability | Hydrogen Peroxide (200 µM) | Primary Cortical Neurons | % Protection at 10 µM | Data not available |
| Apoptosis Assay | Staurosporine (1 µM) | HT22 | IC50 (Caspase-3 Activity) | Data not available |
| Oxidative Stress | 6-OHDA | Synaptosomes | % Reduction in ROS | Data not available |
Experimental Protocols
A generalized workflow for assessing the neuroprotective effects of this compound is outlined below:
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hot-Plate and Tail-Flick Analgesia Testing with SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a potent and selective sigma-2 (σ2) receptor antagonist with demonstrated analgesic properties.[1][2] Its mechanism of action also involves the enhancement of acetylcholine (B1216132) (ACh) release at central muscarinic synapses.[1] These application notes provide detailed protocols for evaluating the antinociceptive effects of SM-21 maleate using two standard thermal pain models: the hot-plate test and the tail-flick test. Additionally, a summary of the putative signaling pathway is presented.
Data Presentation
The following tables are structured to present quantitative data from hot-plate and tail-flick experiments. Due to the inaccessibility of specific data from primary literature, these tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Effect of this compound on Hot-Plate Latency
| Treatment Group | Dose (mg/kg) | Administration Route | N | Mean Latency (s) ± SEM | % Maximum Possible Effect (%MPE) | p-value vs. Vehicle |
| Vehicle Control | - | i.p. | 10 | Data not available | 0 | - |
| This compound | 10 | i.p. | 10 | Data not available | Calculate | Specify |
| This compound | 20 | i.p. | 10 | Data not available | Calculate | Specify |
| This compound | 30 | i.p. | 10 | Data not available | Calculate | Specify |
| Positive Control (e.g., Morphine) | 10 | i.p. | 10 | Data not available | Calculate | Specify |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Effect of this compound on Tail-Flick Latency
| Treatment Group | Dose (mg/kg) | Administration Route | N | Mean Latency (s) ± SEM | % Maximum Possible Effect (%MPE) | p-value vs. Vehicle |
| Vehicle Control | - | s.c. | 10 | Data not available | 0 | - |
| This compound | 10 | s.c. | 10 | Data not available | Calculate | Specify |
| This compound | 20 | s.c. | 10 | Data not available | Calculate | Specify |
| This compound | 40 | s.c. | 10 | Data not available | Calculate | Specify |
| Positive Control (e.g., Morphine) | 5 | s.c. | 10 | Data not available | Calculate | Specify |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Experimental Protocols
Hot-Plate Test Protocol
The hot-plate test assesses the supraspinally organized response to a constant thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile, Harvard Apparatus).
-
Plexiglas cylinder to confine the animal on the hot-plate surface.
-
Timer.
-
Male Swiss mice (20-25 g).
-
This compound solution.
-
Vehicle control solution (e.g., saline).
-
Positive control solution (e.g., morphine sulfate).
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.).
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 60 minutes before testing.
-
Apparatus Setup: Set the hot-plate temperature to a constant 55 ± 0.5°C.
-
Baseline Latency: Gently place each mouse individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency (in seconds) for the first sign of nociception, which may include paw licking, shaking, or jumping. To prevent tissue damage, a cut-off time of 30-60 seconds is recommended.
-
Animal Selection: Only include animals with a baseline latency of less than 20 seconds in the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.), vehicle, or a positive control to different groups of mice.[1]
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the mean latency and standard error of the mean (SEM) for each group. The percentage of the maximum possible effect (%MPE) can also be calculated. Statistical significance is typically determined using an analysis of variance (ANOVA) followed by a post-hoc test.
Tail-Flick Test Protocol
The tail-flick test primarily measures the spinal reflex to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source (e.g., Ugo Basile, Columbus Instruments).
-
Animal restrainer.
-
Male Sprague-Dawley rats (200-250 g).
-
This compound solution.
-
Vehicle control solution (e.g., saline).
-
Positive control solution (e.g., morphine sulfate).
-
Syringes and needles for administration (e.g., subcutaneous - s.c.).
Procedure:
-
Acclimation: Acclimate rats to the experimental room for at least 60 minutes and habituate them to the restrainers before testing.
-
Baseline Latency: Gently place the rat in the restrainer. Position the distal third of the tail over the radiant heat source. Activate the heat source and start the timer. The timer automatically stops when the rat flicks its tail. Record this baseline latency. A cut-off time of 10-15 seconds is typically used to avoid tissue damage.
-
Animal Selection: Select rats with a stable baseline tail-flick latency (e.g., 2-4 seconds).
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, s.c.), vehicle, or a positive control to different groups of rats.[1]
-
Post-Treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency as described in step 2.
-
Data Analysis: Calculate the mean latency and SEM for each treatment group at each time point. The %MPE can also be determined. Analyze data using an appropriate statistical test, such as a two-way ANOVA (treatment x time) followed by a post-hoc test.
Mandatory Visualizations
References
Application Notes and Protocols for Studying Cocaine-Induced Convulsions with SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine overdose is a significant clinical problem, often leading to severe neurological complications, including life-threatening convulsions. Understanding the neurobiological mechanisms of cocaine-induced seizures is crucial for the development of effective therapeutic interventions. SM-21 maleate (B1232345), a potent and selective sigma-2 (σ₂) receptor antagonist, has emerged as a valuable pharmacological tool in this area of research. Preclinical studies have demonstrated that SM-21 maleate can significantly attenuate the convulsive effects of cocaine, highlighting the modulatory role of σ₂ receptors in cocaine's neurotoxicology.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound for studying cocaine-induced convulsions, including its mechanism of action, detailed experimental protocols, and relevant data.
Mechanism of Action
Cocaine-induced convulsions are mechanistically complex, involving the dysregulation of multiple neurotransmitter systems, including dopamine, serotonin, GABA, and glutamate.[4][5][6] While cocaine's primary action is the blockade of monoamine reuptake transporters, it also interacts with other targets, including sigma receptors.[3][5]
Sigma receptors, which are unique intracellular proteins, are implicated in modulating a variety of cellular functions and neuronal excitability.[3][7] The sigma-2 (σ₂) receptor subtype, in particular, has been identified as a key player in the convulsant effects of cocaine.[1][2] this compound acts as a selective antagonist at these σ₂ receptors.[1] By blocking the action of cocaine at σ₂ receptors, this compound is thought to counteract the downstream signaling cascades that contribute to the hyperexcitability and subsequent seizures induced by cocaine.[1][2][3]
Data Presentation
The following table summarizes the qualitative effects of this compound on cocaine-induced convulsions based on available preclinical data. Detailed quantitative dose-response data from single comprehensive studies are limited in the publicly available literature; therefore, the table focuses on the observed outcomes.
| Compound | Animal Model | Cocaine Dosage | This compound Pretreatment | Observed Effect on Convulsions | Reference |
| This compound | Swiss Webster Mice | Not specified in abstract | Yes | Significantly attenuated | [1][2] |
| Other σ₂ antagonists | Mice | Not specified in abstract | Yes | Significantly attenuated | [1] |
Experimental Protocols
The following protocols are synthesized from established methodologies for studying cocaine-induced convulsions in murine models and the available information on this compound.
Protocol 1: Acute Cocaine-Induced Convulsion Model
This protocol is designed to assess the efficacy of this compound in preventing seizures induced by a single high dose of cocaine.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Cocaine hydrochloride (e.g., 60-75 mg/kg)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Observation chambers (e.g., clear Plexiglas containers)
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve cocaine hydrochloride in sterile saline to the desired concentration.
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The solubility of this compound is reported to be up to 25 mM in water.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Cocaine
-
Group 3: this compound + Cocaine (multiple dose groups for SM-21 can be included)
-
-
Administration:
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 30 minutes before the cocaine challenge.
-
Administer cocaine or saline via i.p. injection.
-
-
Observation:
-
Immediately after cocaine or saline injection, place each mouse individually into an observation chamber.
-
Observe the mice continuously for at least 30 minutes for the occurrence and severity of convulsive behaviors.
-
-
Seizure Scoring: Quantify the convulsive response using a standardized scoring system. A common scale includes the following stages:
-
Stage 0: No behavioral change
-
Stage 1: Hyperactivity, circling
-
Stage 2: Head bobbing, tail strapping
-
Stage 3: Rearing, falling
-
Stage 4: Clonic seizures (limb flexion and extension)
-
Stage 5: Tonic-clonic seizures (loss of posture)
-
Stage 6: Death
-
-
Data Analysis: Analyze the data for the incidence of seizures (percentage of animals seizing in each group) and the mean seizure score. Statistical analysis can be performed using appropriate tests such as the Chi-square test for incidence and a non-parametric test (e.g., Mann-Whitney U) for seizure scores.
Protocol 2: Cocaine Kindling Model
This protocol is used to study the effect of this compound on the development of seizure sensitization (kindling) induced by repeated sub-convulsive doses of cocaine.
Materials:
-
Same as Protocol 1.
Procedure:
-
Acclimatization and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Kindling Induction:
-
Observation and Scoring: After each cocaine injection, observe and score the seizure activity as described in Protocol 1. An increase in seizure score over the days of treatment indicates the development of kindling.
-
Challenge Day: After the kindling induction phase, and a withdrawal period of 24-48 hours, administer a challenge dose of cocaine (e.g., 60 mg/kg, i.p.) to all groups.
-
Final Observation and Scoring: Observe and score the seizure response to the cocaine challenge.
-
Data Analysis: Compare the seizure scores between the vehicle- and SM-21-treated groups during the kindling phase and on the challenge day. Statistical analysis can be performed using repeated measures ANOVA or other appropriate tests.
Visualizations
The following diagrams illustrate the proposed signaling pathway, experimental workflow, and logical relationships relevant to the study of this compound and cocaine-induced convulsions.
References
- 1. (+/-)-SM 21 attenuates the convulsive and locomotor stimulatory effects of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral characterization of cocaine-kindled seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptors play role in mediating the behavioral and toxic effects of cocaine | EurekAlert! [eurekalert.org]
- 4. Involvement of sigma receptors in the behavioral effects of cocaine: evidence from novel ligands and antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and pharmacological aspects of cocaine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuronal Cell Culture Treatment with SM-21 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SM-21 maleate (B1232345), a potent and selective sigma-2 (σ2) receptor antagonist, in neuronal cell culture studies. The information is intended to guide researchers in investigating the potential neuroprotective and neuromodulatory effects of this compound.
Introduction
SM-21 maleate is a valuable pharmacological tool for studying the role of the σ2 receptor in the central nervous system. As a selective antagonist, it allows for the specific investigation of signaling pathways modulated by this receptor.[1][2][3] The σ2 receptor is implicated in various cellular processes within neurons, including the regulation of cell survival, neurite outgrowth, and neurotransmitter release.[4][5] this compound's primary mechanism of action involves the increased release of acetylcholine (B1216132) at central muscarinic synapses, highlighting its potential as a nootropic and analgesic agent.[1][2][3]
Mechanism of Action
This compound exerts its effects by binding to and blocking the σ2 receptor. This receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[4] Antagonism of the σ2 receptor by this compound can influence several downstream signaling pathways crucial for neuronal function and health.
Key Signaling Pathways Influenced by σ2 Receptor Antagonism:
-
Cholinergic System: this compound enhances the release of acetylcholine from presynaptic terminals. This modulation of the cholinergic system is a key aspect of its potential cognitive-enhancing and analgesic effects.[1][2][3]
-
Neurotrophic Factor Signaling: The σ2 receptor has been shown to associate with TrkA, the receptor for nerve growth factor (NGF). Antagonism of the σ2 receptor may potentiate NGF-induced neurite outgrowth by enhancing the phosphorylation of downstream effectors such as Akt and ERK1/2.
-
Calcium Homeostasis: Sigma-2 receptors are involved in regulating intracellular calcium levels. By antagonizing these receptors, this compound may protect neurons from excitotoxicity and other calcium-dependent cell death pathways.
-
Autophagy and Protein Trafficking: The σ2 receptor is implicated in the regulation of autophagy and protein trafficking. Antagonists of this receptor have been shown to rescue neuronal dysfunction by restoring these processes, which are often impaired in neurodegenerative diseases.
dot
Caption: Signaling pathway of this compound.
Application: Neuroprotection Assays
This compound can be evaluated for its neuroprotective properties against various cellular stressors. A common method is to induce neuronal cell death and assess the ability of the compound to mitigate this effect.
Quantitative Data Summary: Neuroprotection
| Parameter | Cell Line Example | Stressor Example | This compound Conc. | Incubation Time | Readout | Expected Outcome |
| Cell Viability | SH-SY5Y, PC12 | Glutamate (B1630785), H₂O₂, Rotenone | 1 - 25 µM | 24 - 48 hours | MTT, MTS, or AlamarBlue | Increased cell viability in this compound treated groups |
| Apoptosis | Primary Cortical Neurons | Staurosporine | 1 - 25 µM | 24 hours | Caspase-3/7 activity, TUNEL | Decreased apoptosis in this compound treated groups |
| Oxidative Stress | HT22 | H₂O₂ | 1 - 25 µM | 6 - 24 hours | DCFDA, CellROX | Reduced ROS levels in this compound treated groups |
Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol describes the assessment of this compound's ability to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22 or primary cortical neurons)
-
96-well cell culture plates, clear bottom, black or white walls
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
L-Glutamic acid solution (e.g., 100 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add a final concentration of 5 mM L-glutamic acid to the appropriate wells. Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read absorbance at 570 nm.
-
Resazurin (B115843) Assay: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours. Read fluorescence at Ex/Em = 560/590 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
dot
Caption: Experimental workflow for neuroprotection assay.
Application: Neurite Outgrowth Assays
This compound's influence on neuronal morphology can be investigated through neurite outgrowth assays, particularly in cell lines like PC12 that differentiate in response to nerve growth factor (NGF).
Quantitative Data Summary: Neurite Outgrowth
| Parameter | Cell Line Example | Treatment | This compound Conc. | Incubation Time | Readout | Expected Outcome |
| Neurite Length | PC12 | NGF (50 ng/mL) + this compound | 0.1 - 10 µM | 48 - 72 hours | Immunofluorescence staining, High-content imaging | Potentiation of NGF-induced neurite elongation |
| Neurite Number | PC12 | NGF (50 ng/mL) + this compound | 0.1 - 10 µM | 48 - 72 hours | Immunofluorescence staining, High-content imaging | Increase in the number of neurites per cell |
| Branching | Primary Hippocampal Neurons | This compound alone or with growth factors | 0.1 - 10 µM | 3 - 5 days | Immunofluorescence staining, Sholl analysis | Increased dendritic complexity |
Experimental Protocol: NGF-Induced Neurite Outgrowth in PC12 Cells
This protocol details the method to assess the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cell line
-
24-well or 48-well plates with collagen-coated coverslips
-
Differentiation medium (low-serum medium, e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF) stock solution (e.g., 100 µg/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated coverslips in multi-well plates at a low density to allow for clear visualization of individual neurites.
-
Cell Adhesion: Incubate for 24 hours at 37°C.
-
Initiation of Differentiation: Replace the medium with differentiation medium containing 50 ng/mL NGF and the desired concentrations of this compound (and vehicle control).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number, and branching using image analysis software (e.g., ImageJ with NeuronJ plugin or commercial high-content imaging software).
-
dot
Caption: Experimental workflow for neurite outgrowth assay.
Application: Acetylcholine Release Assay
To confirm the mechanism of action of this compound in your neuronal culture system, an acetylcholine release assay can be performed.
Quantitative Data Summary: Acetylcholine Release
| Parameter | Cell Line/System Example | Treatment | This compound Conc. | Incubation Time | Readout | Expected Outcome |
| Acetylcholine Level | Primary Striatal Neurons, PC12 cells | This compound | 1 - 10 µM | 30 - 60 minutes | HPLC-ECD, Amplex Red Acetylcholine Assay Kit | Increased acetylcholine concentration in the supernatant |
Experimental Protocol: In Vitro Acetylcholine Release
This protocol provides a general guideline for measuring acetylcholine release from cultured neuronal cells. Commercially available kits are recommended for ease of use and sensitivity.
Materials:
-
Neuronal cells capable of acetylcholine release (e.g., differentiated PC12 cells, primary striatal neurons)
-
24-well or 48-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
High potassium (e.g., 50 mM KCl) KRH buffer for depolarization (positive control)
-
Acetylcholine assay kit (e.g., Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit)
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Cell Culture: Culture neuronal cells to a confluent state in multi-well plates. If using PC12 cells, differentiate them with NGF for several days prior to the assay.
-
Pre-incubation: Gently wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Treatment: Remove the pre-incubation buffer and add KRH buffer containing different concentrations of this compound or vehicle control. For a positive control, use high potassium KRH buffer to stimulate release.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.
-
Acetylcholine Measurement: Measure the acetylcholine concentration in the collected supernatants according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Normalize the acetylcholine release to the total protein content of the cells in each well. Express the results as a fold change over the vehicle control.
Concluding Remarks
This compound is a powerful tool for investigating the physiological and pathological roles of the σ2 receptor in the nervous system. The protocols provided here offer a starting point for researchers to explore its neuroprotective and neuromodulatory effects in various in vitro neuronal models. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell type and experimental setup.
References
- 1. Tropine benzilate - Wikipedia [en.wikipedia.org]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Preparation of SM-21 Maleate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of SM-21 maleate (B1232345), a selective σ2 antagonist. Adherence to this protocol is critical for ensuring the accuracy and reproducibility of experimental results. The following sections detail the necessary materials, a step-by-step procedure for preparation, and guidelines for proper storage of the stock solution.
Introduction
SM-21 maleate is a potent and selective σ2 antagonist with demonstrated central effects following systemic administration. It has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses and exhibits analgesic and nootropic properties. Accurate preparation of a stock solution is the first and a critical step for in vitro and in vivo studies investigating its biological activity. This protocol outlines a standardized procedure to prepare a 10 mM aqueous stock solution of this compound.
Materials and Equipment
-
This compound powder (Purity ≥98%)
-
High-purity sterile water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials for aliquoting
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 453.92 g/mol | |
| Chemical Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | |
| CAS Number | 155059-42-0 | |
| Purity | ≥98% | |
| Solubility in Water | Up to 25 mM | [1] |
| Recommended Storage | Room Temperature (as solid) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
4.1. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 10 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 10 mL = 0.010 L
-
Molecular Weight = 453.92 g/mol
Mass (g) = 0.010 mol/L x 0.010 L x 453.92 g/mol = 0.045392 g = 45.39 mg
4.2. Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the powder to a sterile conical tube. Add the desired volume of sterile water.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for a few days.
Diagrams
5.1. Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of an this compound stock solution. By following these guidelines, researchers can ensure the consistency and reliability of their experimental outcomes. It is always recommended to refer to the batch-specific information provided by the supplier, as variations in hydration may slightly alter the molecular weight.
References
Application Notes and Protocols for SM-21 Maleate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-21 maleate (B1232345) is a potent and selective antagonist of the sigma-2 (σ2) receptor, also exhibiting affinity for muscarinic acetylcholine (B1216132) receptors.[1][2] As a presynaptic cholinergic modulator, it enhances the release of acetylcholine at central muscarinic synapses.[1][3] These properties contribute to its notable analgesic and nootropic effects observed in vivo.[1][2][3] Radioligand binding assays are fundamental in characterizing the interaction of compounds like SM-21 maleate with their receptor targets, providing quantitative measures of binding affinity (Ki) and receptor density (Bmax).
This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for both the sigma-2 receptor and muscarinic receptors.
Data Presentation: Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for its primary targets.
| Receptor Target | Ligand | Ki (nM) | Reference Tissue |
| Sigma-2 (σ2) | This compound | 67 | Not specified |
| Muscarinic (central) | This compound | 174 | Not specified[4][5][6][7] |
Signaling Pathways and Experimental Workflow
Sigma-2 Receptor Antagonism and Cholinergic Modulation
This compound's primary mechanism of action involves the antagonism of the sigma-2 receptor, which is implicated in various cellular functions. Additionally, its interaction with presynaptic muscarinic receptors leads to an increase in acetylcholine release, which is thought to underlie its cognitive-enhancing and analgesic properties.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Affinity for Sigma-2 (σ2) Receptors
This protocol is adapted from standard procedures for sigma-2 receptor binding assays using [3H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.[4][5]
Materials and Reagents:
-
This compound: Test compound.
-
[3H]-DTG: Radioligand.
-
(+)-Pentazocine: Sigma-1 receptor masking agent.
-
Haloperidol (B65202) or unlabeled DTG: For determination of non-specific binding.
-
Receptor Source: Rat liver or brain membrane homogenate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Polyethylenimine (PEI): 0.5% (w/v) solution.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver or brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of (+)-pentazocine (final concentration 100-500 nM to mask sigma-1 sites), 50 µL of [3H]-DTG (final concentration near its Kd, typically 3-5 nM), and 100 µL of membrane homogenate (50-150 µg protein).[1][9][10][11]
-
Non-specific Binding (NSB): 50 µL of unlabeled haloperidol or DTG (final concentration 10 µM), 50 µL of (+)-pentazocine, 50 µL of [3H]-DTG, and 100 µL of membrane homogenate.[9]
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of (+)-pentazocine, 50 µL of [3H]-DTG, and 100 µL of membrane homogenate.
-
-
Incubation:
-
Filtration and Washing:
-
Pre-soak glass fiber filters in 0.5% PEI for at least 30 minutes.[8]
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add an appropriate volume of scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Protocol 2: Determination of this compound Affinity for Muscarinic Receptors
This protocol provides a general framework for a competitive binding assay at muscarinic receptors.
Materials and Reagents:
-
This compound: Test compound.
-
[3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB): Common muscarinic receptor radioligands.
-
Atropine (B194438) or Scopolamine (B1681570): For determination of non-specific binding.
-
Receptor Source: Rat brain cortex or other tissue expressing muscarinic receptors.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) or 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1, using the appropriate tissue source (e.g., rat brain cortex).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-NMS at a final concentration near its Kd), and 100 µL of membrane homogenate.
-
Non-specific Binding (NSB): 50 µL of unlabeled atropine or scopolamine (final concentration 1-10 µM), 50 µL of radioligand, and 100 µL of membrane homogenate.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane homogenate.
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Follow the same procedure as described in Protocol 1.
-
-
Radioactivity Counting:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values of this compound for muscarinic receptors.
-
Conclusion
These protocols provide a robust framework for characterizing the binding of this compound to its target receptors using radioligand binding assays. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data essential for advancing our understanding of this compound's pharmacology and potential therapeutic applications.
References
- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. med.upenn.edu [med.upenn.edu]
Unraveling the True Identity of SM-21 Maleate: A Sigma-2 Antagonist with Cholinergic Modulating Properties
Contrary to the proposition of SM-21 maleate (B1232345) as a selective M4 muscarinic acetylcholine (B1216132) receptor agonist, a comprehensive review of scientific literature reveals its primary role as a potent and selective sigma-2 (σ₂) receptor antagonist. While SM-21 maleate does exert influence on the cholinergic system, its mechanism of action is not mediated through M4 receptor agonism. Instead, its cholinergic effects are attributed to the antagonism of presynaptic M2 muscarinic receptors, leading to an enhanced release of acetylcholine (ACh).
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate the roles of sigma-2 receptors and to explore its indirect cholinergic modulatory effects.
Application Notes
This compound is a valuable pharmacological tool for studying the physiological and pathological functions of the sigma-2 receptor. Its ability to increase acetylcholine release also makes it a compound of interest for research in areas such as analgesia and cognitive enhancement.
Primary Applications:
-
Selective Blockade of Sigma-2 Receptors: this compound can be employed in both in vitro and in vivo models to investigate the downstream signaling pathways and cellular functions regulated by sigma-2 receptors.
-
Investigation of Cholinergic Neurotransmission: By inhibiting presynaptic M2 autoreceptors, this compound serves as a tool to study the effects of enhanced acetylcholine release in various neuronal circuits.[1]
-
Analgesia Research: The analgesic properties of SM-21 have been documented, and it can be used in pain models to explore the interplay between the sigma-2 and cholinergic systems in nociception.[1]
-
Cognitive Function Studies: Given its capacity to increase acetylcholine levels, this compound can be utilized in models of learning and memory to investigate the therapeutic potential of cholinergic enhancement.
Limitations:
-
It is crucial to note that SM-21 is not a selective M4 agonist. Therefore, it is unsuitable for studies aiming to directly probe M4 receptor function.
-
The effects of SM-21 in vivo are a composite of its actions on both sigma-2 and muscarinic M2 receptors. Careful experimental design is required to dissect these effects.
Quantitative Data
The following table summarizes the binding affinity of SM-21 for various receptors.
| Receptor Target | Binding Affinity (Ki) | Species | Reference |
| Sigma-2 (σ₂) | 67 nM | Rat Brain | [2] |
| Muscarinic (central) | 0.174 µM | Not Specified | [3] |
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound, highlighting its dual antagonism of sigma-2 and presynaptic M2 muscarinic receptors.
Caption: Proposed mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: Radioligand Binding Assay for Sigma-2 Receptor Affinity
Objective: To determine the binding affinity of this compound for the sigma-2 receptor.
Materials:
-
Rat brain membrane homogenates
-
[³H]DTG (1,3-di-o-tolylguanidine) as the radioligand
-
This compound
-
Haloperidol (to mask sigma-1 sites)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare rat brain membrane homogenates according to standard protocols.
-
In a series of tubes, add a constant concentration of [³H]DTG and haloperidol.
-
Add increasing concentrations of this compound to competitively displace the radioligand.
-
Incubate the mixture at a specified temperature and duration (e.g., 25°C for 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value for this compound.
In Vivo: Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of anesthetized rats.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to establish basal acetylcholine levels.
-
Administer this compound (systemically or locally through the probe).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of acetylcholine in the dialysates using HPLC-ECD.
-
Express the results as a percentage change from baseline acetylcholine levels.
The following workflow diagram illustrates the key steps in the in vivo microdialysis experiment.
Caption: Workflow for in vivo microdialysis.
References
Troubleshooting & Optimization
SM-21 maleate solubility in water and DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of SM-21 maleate (B1232345) in water and DMSO, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of SM-21 maleate in water and DMSO?
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 25 mM[1][2][3][4][5] | 11.35 mg/mL[5] | Solution should be clear and colorless. |
| DMSO | Data not available | Data not available | Reported as soluble.[6] A protocol to determine solubility is provided below. |
Q2: I am having trouble dissolving this compound. What are the common causes and solutions?
A2: Difficulty in dissolving this compound can arise from several factors, including solvent quality, temperature, and the physical properties of the compound. Please refer to our troubleshooting workflow for a step-by-step guide to resolving these issues.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: Detailed protocols for preparing stock solutions in both water and DMSO are provided in the "Experimental Protocols" section of this guide. These protocols include best practices for ensuring complete dissolution and maintaining the stability of your solution.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are encountering issues with dissolving this compound, the following workflow can help you identify and resolve the problem.
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting issues with dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 453.92 g/mol .[1][5]
-
Weigh Compound: Accurately weigh the calculated mass of this compound in a suitable container.
-
Add Solvent: Add the desired volume of high-purity water to the container.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also aid dissolution.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: Preparation and Determination of a Saturated DMSO Stock Solution of this compound
Since a precise maximum solubility in DMSO is not published, this protocol outlines a method to prepare a saturated solution and determine its concentration.
-
Initial Solvent Addition: Add a small, known volume of anhydrous, high-purity DMSO to a pre-weighed amount of this compound.
-
Facilitate Dissolution: Vortex the mixture vigorously. If solid remains, sonicate in a water bath. Gentle heating (up to 37°C) can be applied if necessary.
-
Create a Saturated Solution: Gradually add more this compound in small, weighed increments until a small amount of solid precipitate no longer dissolves, even with vortexing and sonication. This indicates a saturated solution.
-
Equilibration: Allow the saturated solution to equilibrate at room temperature for at least one hour to ensure the maximum amount of compound has dissolved.
-
Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved solid. Carefully collect the supernatant, which is your saturated stock solution.
-
Concentration Determination (Optional but Recommended):
-
Take a precise volume of the supernatant and perform a serial dilution.
-
Analyze the diluted samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations to determine the exact concentration of your saturated DMSO stock solution.
-
-
Storage: Store the saturated stock solution in aliquots at -20°C or -80°C.
Mechanism of Action Overview
This compound is a potent and selective σ2 (sigma-2) receptor antagonist.[1][5] Its mechanism of action involves increasing the release of acetylcholine (B1216132) at central muscarinic synapses.[1][5] This activity contributes to its analgesic and nootropic effects.
Signaling Relationship of this compound
Caption: The signaling relationship of this compound as a σ2 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Stability of SM-21 maleate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of SM-21 maleate (B1232345) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the sigma-2 (σ2) receptor.[1] Its mechanism of action is primarily attributed to its ability to block σ2 receptors, which are highly expressed in proliferating cells. This antagonism can lead to various downstream effects, including the modulation of intracellular calcium levels and effects on cell proliferation. Notably, this compound has been shown to increase the release of acetylcholine (B1216132) at central muscarinic synapses, suggesting a role in cholinergic neurotransmission.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or water. It is soluble up to 25 mM in water. It is recommended to prepare concentrated stock solutions, which can then be diluted to the final working concentration in cell culture media immediately before use. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[2] It is crucial to determine the specific tolerance of your cell line by performing a dose-response curve for DMSO alone. For sensitive primary cell cultures, it is advisable to keep the final DMSO concentration below 0.1%.[2]
Q4: What are the visual signs of this compound degradation in cell culture media?
A4: Degradation of this compound in cell culture media may not always be visually apparent. However, potential indicators can include:
-
Reduced or inconsistent biological activity: A noticeable decrease in the expected cellular response compared to previous experiments.
-
Changes in media color or pH: Significant degradation of a compound can sometimes alter the pH of the culture medium, which might be observable by a change in the color of the phenol (B47542) red indicator.
-
Precipitate formation: Degradation products may be less soluble than the parent compound, leading to the formation of a visible precipitate in the media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the cell culture medium during incubation. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals. |
| Improper storage of the this compound stock solution. | Ensure stock solutions are stored in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to air and light. | |
| Precipitate forms in the cell culture medium upon addition of this compound. | The final concentration of this compound exceeds its solubility in the cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility. It may be necessary to prepare an intermediate dilution of the stock solution in media before adding it to the final culture volume. Perform a solubility test in your specific cell culture medium. |
| Observed cytotoxicity is higher than anticipated. | The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration does not exceed this limit. |
| The this compound itself is cytotoxic at the concentration used. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your experimental goals. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 100 µM.
-
Aliquot Samples: Distribute the 100 µM this compound solution into sterile microcentrifuge tubes.
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method. The sample from time 0 will serve as the 100% reference.
-
Data Analysis: Plot the percentage of remaining this compound against time to generate a stability profile.
Quantitative Data: Hypothetical Stability of this compound
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C, as determined by the protocol above.
| Time (Hours) | Remaining this compound in DMEM + 10% FBS (%) | Remaining this compound in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.8 | 94.5 |
| 12 | 87.3 | 91.2 |
| 24 | 75.1 | 82.4 |
| 48 | 55.9 | 68.7 |
| 72 | 38.2 | 53.1 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Proposed signaling pathway of this compound.
References
- 1. Age-Dependent Regulation of Acetylcholine Release at the Neuromuscular Junction Mediated by GABA | MDPI [mdpi.com]
- 2. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
SM-21 maleate off-target effects on muscarinic receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SM-21 maleate (B1232345) in their experiments. The information is tailored for scientists and drug development professionals investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of SM-21 maleate?
A1: The analgesic and cognitive-enhancing properties of this compound have been attributed to its action as a presynaptic cholinergic modulator, specifically through the antagonism of presynaptic M2 muscarinic receptors, which results in an increase in acetylcholine (B1216132) release.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is its interaction with sigma-2 (σ₂) receptors. Studies have shown that SM-21 has a substantially higher affinity for σ₂ receptors than for muscarinic receptors.[2] It is considered a potent and selective σ₂ antagonist.[2]
Q3: What is the binding affinity of this compound for muscarinic and sigma-2 receptors?
A3: The reported binding affinities are summarized in the table below. Note the significantly higher affinity for the sigma-2 receptor.
Data Presentation: Binding Affinities of SM-21
| Receptor Target | Reported Affinity (Ki) | Reference |
| Central Muscarinic Receptors | 0.174 µM (>1000 nM) | [2] |
| Sigma-2 (σ₂) Receptors | 67 nM | [2] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on its off-target effects.
Q4: My experimental results with this compound are inconsistent with a purely muscarinic M2 antagonist effect. What could be the cause?
A4: Inconsistencies in your results are likely due to the off-target activity of this compound on sigma-2 (σ₂) receptors.[2] Since its affinity for σ₂ receptors is significantly higher than for muscarinic receptors, the observed effects in your experiments, especially at lower concentrations, might be predominantly mediated by σ₂ receptor antagonism.
Q5: I am observing effects on intracellular calcium levels after applying this compound. Is this consistent with M2 receptor antagonism?
A5: While M2 receptor signaling is primarily linked to the inhibition of adenylyl cyclase via Gᵢ/ₒ proteins, sigma-2 (σ₂) receptor activation has been associated with a rise in intracellular calcium levels.[1][2][3][4] As SM-21 is a σ₂ antagonist, it could prevent these calcium changes if a σ₂ agonist is present. If you are seeing unexpected calcium signaling, it is crucial to consider the involvement of σ₂ receptors in your experimental system.
Q6: How can I confirm if the effects I am observing are due to on-target (muscarinic) or off-target (sigma-2) activity of this compound?
A6: To dissect the on-target versus off-target effects, you can perform the following control experiments:
-
Use a selective sigma-2 (σ₂) agonist: Co-administration of a selective σ₂ agonist with SM-21 can help determine if the observed effects are due to σ₂ receptor antagonism. If SM-21 blocks the effect of the σ₂ agonist, it confirms the involvement of this off-target receptor.
-
Use a more selective muscarinic M2 antagonist: Compare the effects of SM-21 with a more selective M2 antagonist that has low affinity for σ₂ receptors. If the selective M2 antagonist does not replicate the effects of SM-21, it suggests that the effects of SM-21 are at least partially mediated by its off-target activity.
-
Cell lines with and without receptor expression: If possible, use cell lines that endogenously express or are engineered to express only the M2 receptor or only the σ₂ receptor to characterize the specific effects of SM-21 on each target.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general guideline for determining the binding affinity of this compound to muscarinic receptors.
-
Membrane Preparation:
-
Homogenize tissue or cells known to express muscarinic receptors (e.g., rat brain cortex for central muscarinic receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of SM-21 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: Radioligand Binding Assay for Sigma-2 (σ₂) Receptors
This protocol is a general guideline for assessing the binding affinity of this compound to σ₂ receptors.
-
Membrane Preparation:
-
Follow the same procedure as for muscarinic receptor membrane preparation, using a tissue or cell line with high expression of σ₂ receptors (e.g., rat liver or certain cancer cell lines).
-
-
Binding Assay:
-
The assay setup is similar to the muscarinic binding assay, but with a σ₂-selective radioligand (e.g., [³H]-DTG in the presence of a sigma-1 selective compound to block binding to that subtype).
-
For non-specific binding, use a high concentration of a non-labeled sigma ligand (e.g., haloperidol).
-
Incubate and terminate the assay as described above.
-
-
Data Analysis:
-
Analyze the data as described for the muscarinic receptor binding assay to determine the Kᵢ of this compound for the σ₂ receptor.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Sigma-2 (σ₂) Receptor Signaling.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Decision Tree for SM-21.
References
How to control for cholinergic effects of SM-21 maleate
Technical Support Center: SM-21 Maleate (B1232345)
Welcome to the technical support center for SM-21 maleate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on controlling for the compound's cholinergic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a tropane (B1204802) analog investigated for its analgesic and nootropic (cognition-enhancing) properties.[1] Its primary mechanism is complex, with activities reported at multiple targets:
-
Cholinergic System: SM-21 is known to potentiate central cholinergic transmission by increasing the release of acetylcholine (B1216132) (ACh).[1][2][3] This action is believed to be mediated through the antagonism of presynaptic M2 muscarinic receptors.[2][3] It also has a binding affinity for central muscarinic receptors of 0.174 µM.[4]
-
Sigma (σ) Receptors: SM-21 is a potent and selective antagonist for the σ2 receptor.[5][6][7] It demonstrates a higher affinity for σ2 receptors compared to σ1 and muscarinic receptors.[2][6]
The analgesic effects of SM-21 are thought to be mediated by this enhancement of cholinergic transmission.[2][3]
Q2: What are the expected cholinergic effects of this compound in an experimental setting?
The primary cholinergic effect of SM-21 is an increase in acetylcholine release at central muscarinic synapses. In experimental models, this can lead to downstream effects that are sensitive to cholinergic modulation. For example, the antinociceptive (pain-reducing) effects of SM-21 can be prevented by the administration of muscarinic antagonists like atropine (B194438) and pirenzepine.[3] Therefore, researchers should anticipate that observed physiological or behavioral outcomes may be, in whole or in part, due to this potentiation of the cholinergic system.
Q3: How can I experimentally distinguish between the cholinergic and non-cholinergic (e.g., σ2) effects of SM-21?
To isolate the σ2-mediated effects from the cholinergic effects, a control experiment using cholinergic receptor antagonists is the standard approach. By blocking the cholinergic pathways, any remaining effects of SM-21 can be more confidently attributed to its other targets, such as the σ2 receptor.
The general workflow involves:
-
Establishing a baseline response to SM-21 alone.
-
Pre-treating the experimental system with a specific cholinergic antagonist.
-
Administering SM-21 in the presence of the antagonist and observing the response.
A significant reduction or complete abolition of the SM-21 effect in the presence of the antagonist indicates a cholinergic mechanism. Any residual effect may be attributed to non-cholinergic pathways.
References
- 1. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
Interpreting dose-response curves for SM-21 maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting dose-response curves for SM-21 maleate (B1232345). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what are its primary molecular targets?
A1: this compound is a tropane (B1204802) analog investigated for its analgesic and nootropic properties.[1] Its primary molecular targets are:
-
Sigma-2 (σ2) receptors: SM-21 is a potent and selective antagonist for this receptor.[2]
-
Muscarinic acetylcholine (B1216132) receptors (mAChR): It acts as an antagonist, particularly at presynaptic M2 receptors, which leads to an increased release of acetylcholine.[1][3]
Q2: What kind of response should I expect from this compound in a functional assay?
A2: As an antagonist, this compound is not expected to elicit a direct response on its own in most functional assays. Its effect is typically observed as an inhibition of the response induced by an agonist for either the sigma-2 or muscarinic M2 receptor. For example, in a cAMP assay with cells expressing M2 receptors, SM-21 would reverse the decrease in cAMP caused by a muscarinic agonist.
Q3: What are the known binding affinities for this compound?
A3: The binding affinities of this compound for its primary targets have been determined through radioligand binding studies.
| Target Receptor | Ligand Type | Ki Value | Reference |
| Muscarinic Receptors | Antagonist | 0.174 µM (174 nM) | [3] |
| Sigma-2 (σ2) Receptor | Antagonist | 67 nM | [1] |
Q4: How do I interpret the IC50 value for this compound?
A4: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand or 50% of the functional response induced by an agonist. A lower IC50 value indicates higher potency. It is crucial to specify the experimental conditions (e.g., agonist concentration) under which the IC50 was determined.
Troubleshooting Dose-Response Curves for this compound
This guide addresses common issues encountered during the experimental analysis of this compound.
Problem 1: My dose-response curve for this compound is not a standard sigmoidal shape; it appears biphasic (U-shaped or an inverted U).
-
Possible Cause 1: Dual Receptor Activity. this compound acts on both sigma-2 and muscarinic receptors. These two receptor systems may trigger opposing downstream effects in your specific assay system, leading to a biphasic or non-monotonic curve.[4][5] For example, at certain concentrations, the effects from sigma-2 receptor antagonism might dominate, while at other concentrations, the effects of muscarinic receptor antagonism are more prominent.
-
Possible Cause 2: Off-Target Effects at High Concentrations. At very high concentrations, this compound might engage with other, lower-affinity targets, leading to an unexpected reversal or alteration of the dose-response curve.
-
Troubleshooting Steps:
-
Use Selective Agonists/Antagonists: To dissect the contributions of each receptor, run the experiment in the presence of a selective antagonist for either the M2 receptor or the sigma-2 receptor to isolate the effect of SM-21 on the other.
-
Vary Assay Readout: Measure different downstream signaling endpoints (e.g., calcium flux in addition to cAMP) to see if the biphasic nature is specific to one pathway.
-
Consult Literature on Biphasic Curves: Biphasic dose-response relationships are a known phenomenon in pharmacology and are not necessarily an artifact.[6][7]
-
Problem 2: I am not observing any effect of this compound in my functional assay.
-
Possible Cause 1: Absence of an Agonist. As an antagonist, this compound will not produce a response on its own. It requires the presence of an agonist to demonstrate its inhibitory activity.
-
Possible Cause 2: Inappropriate Assay for an Antagonist. The chosen assay may not be suitable for measuring the effects of an antagonist. For instance, a cell viability assay might not show a direct effect of a sigma-2 antagonist unless cell death is first induced by a sigma-2 agonist.[8]
-
Troubleshooting Steps:
-
Co-administer with a Known Agonist: Perform the dose-response experiment for this compound in the presence of a constant concentration of a relevant agonist (e.g., carbachol (B1668302) for M2 receptors or a known sigma-2 agonist).
-
Select an Appropriate Functional Assay: For M2 antagonism, a cAMP inhibition assay is suitable.[9] For sigma-2 antagonism, an assay measuring the inhibition of an agonist-induced effect (like changes in cell metabolism or viability) is appropriate.[10]
-
Problem 3: The calculated potency (IC50) of this compound is inconsistent across different experiments.
-
Possible Cause 1: Variation in Experimental Conditions. The IC50 value of an antagonist is dependent on the concentration of the agonist used. Higher agonist concentrations will require higher concentrations of the antagonist to achieve 50% inhibition, thus shifting the IC50 to the right.
-
Possible Cause 2: Different Cell Lines or Tissue Preparations. The density of receptors and the efficiency of downstream signaling can vary between cell types, leading to different apparent potencies.
-
Troubleshooting Steps:
-
Standardize Agonist Concentration: Use a consistent concentration of the agonist, typically the EC50 or EC80, across all comparative experiments.
-
Characterize Your System: If using a new cell line, perform initial characterization experiments to understand its response to known agonists and antagonists.
-
Ensure Reagent Quality: Verify the purity and stability of your this compound stock solution.
-
Logical Flow for Troubleshooting Atypical Curves
Experimental Protocols
Protocol 1: M2 Muscarinic Receptor Antagonist Assay (cAMP Measurement)
This protocol is designed to measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the M2 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate M2 receptor-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound in assay buffer to achieve the desired concentration range.
-
Prepare a solution of the muscarinic agonist at a concentration of 2x its EC80.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response.
-
-
Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the agonist and forskolin solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of this compound.
-
Protocol 2: Sigma-2 Receptor Antagonist Assay (Cell Viability)
This protocol determines the ability of this compound to block the cytotoxic effects of a sigma-2 receptor agonist.
Materials:
-
A cancer cell line known to express sigma-2 receptors (e.g., SK-N-SH neuroblastoma).[10]
-
Culture medium.
-
Sigma-2 receptor agonist (e.g., Siramesine).[8]
-
This compound.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare the sigma-2 agonist at a concentration of 2x its EC50 for cytotoxicity.
-
-
Assay:
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Add the sigma-2 agonist to the wells.
-
Incubate for 24-48 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control (agonist-only) wells.
-
Plot the percent inhibition of cell death against the log concentration of this compound.
-
Fit the curve to determine the IC50.
-
Experimental Workflow Diagram
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biphasic Dose-Response → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 5. emergentmind.com [emergentmind.com]
- 6. graphpad.com [graphpad.com]
- 7. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential toxicity of SM-21 maleate in vivo
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with SM-21 maleate (B1232345). It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SM-21 maleate?
A1: this compound is a potent and selective σ2 (sigma-2) receptor antagonist.[1][2] It also exhibits high affinity for muscarinic receptors.[3][4] Its mechanism involves modulating the release of acetylcholine (B1216132) at central muscarinic synapses, which contributes to its analgesic and nootropic effects.[1] At a cellular level, antagonism of the σ2 receptor can disrupt signaling pathways related to cell survival, potentially leading to apoptosis in susceptible cells.
Q2: What are the primary in vivo effects observed with this compound?
A2: The primary documented in vivo effects are potent analgesia, comparable in efficacy to morphine, and nootropic (cognition-enhancing) activity.[1] It has also been shown to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice.[1]
Q3: What solvents are recommended for in vivo administration?
A3: this compound is soluble in water up to 25 mM.[1] For in vivo studies, sterile water or saline are the recommended vehicles. It is critical to ensure complete dissolution and to prepare fresh solutions daily to avoid degradation. A vehicle-only control group should always be included in your experimental design.
Q4: My in vitro assays showed low cytotoxicity, but I'm observing significant toxicity in vivo. Why the discrepancy?
A4: Discrepancies between in vitro and in vivo toxicity are common. Several factors can contribute to this:
-
Metabolism: The compound may be metabolized in the liver or other tissues into a more toxic metabolite that was not present in the in vitro system.
-
Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile can lead to high concentrations in specific organs, causing organ-specific toxicity.
-
Complex Biological Systems: In vivo systems involve complex interactions between different cell types, tissues, and physiological systems that cannot be fully replicated in vitro. Effects on the nervous, cardiovascular, or immune systems are often only detectable in whole-animal studies.
Q5: Are there any known drug-drug interactions with this compound?
A5: While specific interaction studies are limited, caution is advised when co-administering this compound with other centrally acting agents, particularly those that modulate cholinergic or sigma receptor systems. Its effects on attenuating cocaine-induced convulsions suggest potential interactions with dopaminergic pathways.[1] Always conduct preliminary dose-finding studies when combining this compound with other compounds.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events at Predicted "Safe" Doses
-
Possible Cause: Formulation or administration error.
-
Troubleshooting Step: Re-verify the concentration and homogeneity of your dosing solution. Ensure the administration route (e.g., intraperitoneal, oral gavage, intravenous) is performed correctly and at an appropriate rate to avoid acute trauma or bolus effects.
-
-
Possible Cause: Animal model sensitivity.
-
Troubleshooting Step: The strain, age, or health status of the animals can significantly impact their tolerance to a compound. Review the literature for any known sensitivities of your chosen model. Consider conducting a small pilot study with a wider dose range.
-
-
Possible Cause: Vehicle toxicity.
-
Troubleshooting Step: Always run a parallel control group that receives only the vehicle. If adverse events are noted in this group, the vehicle may be the cause.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent dosing or handling.
-
Troubleshooting Step: Ensure all technical staff are using standardized procedures for animal handling, dosing, and observation. Stress can significantly impact physiological responses and introduce variability.
-
-
Possible Cause: Compound instability.
-
Troubleshooting Step: this compound solutions should be prepared fresh for each experiment. If solutions are stored, validate their stability under the storage conditions.
-
-
Possible Cause: Insufficient sample size.
-
Troubleshooting Step: An inadequate number of animals per group may not provide sufficient statistical power to overcome biological variability. Re-evaluate your group sizes based on preliminary data or literature precedents.
-
Quantitative Toxicity Data
The following tables summarize hypothetical acute and sub-chronic toxicity data for this compound in rodents. Note: This data is for illustrative purposes and should be confirmed by specific experimental studies.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Oral (p.o.) | 350 | Ataxia, tremors, sedation at high doses |
| Mouse | Intraperitoneal (i.p.) | 150 | More rapid onset of neurobehavioral signs |
| Rat | Oral (p.o.) | 420 | Similar to mouse, with added signs of salivation |
| Rat | Intraperitoneal (i.p.) | 185 | Dose-dependent sedation and motor impairment |
Table 2: Sub-Chronic Toxicity (28-Day Study) - No-Observed-Adverse-Effect Level (NOAEL)
| Species | Route | NOAEL (mg/kg/day) | Target Organs for Toxicity at Higher Doses |
| Rat | Oral (p.o.) | 20 | Liver (mild hepatocellular hypertrophy), CNS (sedation) |
| Dog | Oral (p.o.) | 10 | Liver (elevated enzymes), GI tract (emesis) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (LD50 Estimation)
-
Objective: To determine the median lethal dose (LD50) of this compound after a single oral administration in mice.
-
Animal Model: Use a standard strain of mice (e.g., CD-1), 6-8 weeks old, with equal numbers of males and females (n=5-10 per group).
-
Dose Groups: Administer this compound at a range of doses (e.g., 50, 100, 200, 400, 800 mg/kg). A control group receives only the vehicle (e.g., sterile water).
-
Administration: Deliver the compound via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
Monitoring: Observe animals continuously for the first 4 hours post-dosing, then periodically for 14 days. Record clinical signs of toxicity, body weight changes, and mortality.
-
Endpoint: Perform gross necropsy on all animals at the end of the study. Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
Protocol 2: In Vivo Efficacy in a Neuropathic Pain Model
-
Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).
-
Model Induction: Induce CCI in adult male Sprague-Dawley rats according to established surgical procedures.
-
Treatment Groups: After allowing for the development of neuropathic pain (typically 10-14 days post-surgery), randomize animals into groups (n=8-12 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg, i.p.), and a positive control (e.g., gabapentin).
-
Administration: Administer the assigned treatment.
-
Behavioral Testing: Measure pain response at baseline (pre-dose) and at multiple time points post-dose (e.g., 30, 60, 120, 240 minutes). Use standard methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).
-
Data Analysis: Analyze the data to determine the effect of this compound on pain thresholds compared to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SM-21 Maleate Concentration for Neuronal Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SM-21 maleate (B1232345) in neuronal viability experiments. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SM-21 maleate in primary neuron cultures?
A1: Based on studies of various sigma-2 (σ2) receptor antagonists, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments with this compound in primary neuron cultures. It is crucial to perform a dose-response experiment to determine the optimal non-toxic and efficacious concentration for your specific neuronal cell type and experimental conditions.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific neuronal cell line?
A2: To determine the optimal concentration, a cytotoxicity assay should be performed. This involves treating your neuronal cultures with a range of this compound concentrations (e.g., a serial dilution from 10 nM to 100 µM) for a set period (e.g., 24 or 48 hours). Cell viability can then be assessed using standard methods such as the MTT or LDH assay. The highest concentration that does not significantly reduce cell viability compared to the vehicle control would be considered the maximum non-toxic concentration.
Q3: I am observing unexpected neuronal death after treatment with this compound. What could be the cause?
A3: Unexpected neuronal death could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell type, leading to off-target effects or cytotoxicity. It is important to perform a thorough dose-response analysis to identify the therapeutic window.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your neurons (typically ≤ 0.1%).
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH changes, can sensitize neurons to chemical treatments. Ensure your culture medium and supplements are fresh and appropriate for long-term neuronal survival.
Q4: What are the known signaling pathways modulated by this compound that could impact neuronal viability?
A4: this compound is a selective sigma-2 (σ2) receptor antagonist. The σ2 receptor is implicated in several cellular processes relevant to neuronal survival. Antagonism of this receptor by this compound is thought to promote neuroprotection by:
-
Reducing Endoplasmic Reticulum (ER) Stress: The σ2 receptor is located on the ER, and its modulation can influence ER stress pathways that are often activated in neurodegenerative conditions.
-
Maintaining Calcium Homeostasis: Sigma-2 receptor antagonists are believed to help maintain stable intracellular calcium levels, preventing the excitotoxicity associated with elevated calcium.[1]
-
Modulating Neurotrophin Signaling: SM-21 has been shown to block the enhancement of Nerve Growth Factor (NGF)-induced neurite outgrowth, suggesting an interaction with the TrkA signaling pathway.[2] This pathway involves the downstream activation of pro-survival kinases such as Akt and ERK1/2.
-
Regulating Autophagy and Protein Trafficking: Sigma-2 receptors are involved in cellular processes like autophagy and protein trafficking.[3] Dysregulation of these processes is a hallmark of many neurodegenerative diseases.
Troubleshooting Guides
Problem: Inconsistent results in neuronal viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Variability in Primary Neuron Culture | Ensure consistent cell seeding density, culture age, and health. Use a standardized protocol for neuron isolation and maintenance. |
| Inconsistent Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution and accurate dilution. |
| Assay Variability | Optimize incubation times and reagent concentrations for your specific viability assay (MTT, LDH, etc.). Include appropriate positive and negative controls in every experiment. |
Problem: No observable neuroprotective effect of this compound against a neurotoxic insult.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low to exert a protective effect. Perform a dose-response experiment to identify the effective concentration range. |
| Timing of Treatment | The timing of this compound administration relative to the neurotoxic insult is critical. Experiment with pre-treatment, co-treatment, and post-treatment protocols. |
| Mechanism of Neurotoxicity | The neurotoxic insult used may act through a pathway that is not modulated by σ2 receptor antagonism. Consider using different neurotoxins that induce ER stress or calcium dysregulation to test the efficacy of SM-21. |
| Low Sigma-2 Receptor Expression | Verify the expression of σ2 receptors in your neuronal culture model using techniques like immunocytochemistry or western blotting. |
Data Presentation
Table 1: Recommended Concentration Range for Initial this compound Experiments
| Parameter | Concentration Range | Rationale |
| Initial Screening | 100 nM - 10 µM | Based on effective concentrations of other σ2 receptor antagonists in neuronal cultures. |
| Cytotoxicity Testing | 10 nM - 100 µM | To establish the non-toxic concentration range for the specific neuronal cell type. |
Table 2: Summary of Potential Effects of Sigma-2 Receptor Antagonism on Neuronal Viability
| Cellular Process | Effect of σ2 Antagonism | Relevance to Neuronal Viability |
| ER Stress | Reduction | Prevents apoptosis triggered by the unfolded protein response. |
| Calcium Homeostasis | Maintenance | Protects against excitotoxicity and calcium-mediated cell death pathways.[1] |
| Neurotrophin Signaling | Modulation | May influence pro-survival pathways mediated by Akt and ERK1/2. |
| Autophagy | Regulation | Restores cellular homeostasis and clearance of damaged organelles.[3] |
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture for at least 7 days to allow for maturation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., a known neurotoxin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the dose-response curve and identify the maximum non-toxic concentration.
Protocol 2: Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity
-
Cell Plating and Maturation: Follow step 1 from Protocol 1.
-
Pre-treatment: Replace the culture medium with fresh medium containing the determined optimal non-toxic concentration of this compound. Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add glutamate (B1630785) to a final concentration known to induce neuronal death in your culture system (e.g., 25-100 µM).
-
Incubation: Incubate the plate for 24 hours.
-
Assessment of Neuronal Viability: Perform an MTT or LDH assay as described in Protocol 1 or according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of neurons treated with glutamate alone to those pre-treated with this compound to determine the neuroprotective effect.
Mandatory Visualization
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Bcl-2 proteins in modulating neuronal Ca2+ signaling in health and in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Selectivity of SM-21 Maleate in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the selective activity of SM-21 maleate (B1232345) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what is its primary target?
A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2][3] It is a tropane (B1204802) analogue that has demonstrated analgesic and nootropic (cognition-enhancing) properties.[2] While its primary target is the σ2 receptor, it also exhibits activity at muscarinic acetylcholine (B1216132) receptors.
Q2: What are the known off-targets of this compound?
A2: this compound has a significantly lower affinity for several other receptor classes, including opiate, dopamine, serotonin, and α-adrenergic receptors, with binding affinities reported to be greater than 1000 nM. It also interacts with muscarinic acetylcholine receptors, showing some selectivity for the M2 subtype over the M1 subtype in functional assays.[3][4]
Q3: How can I be confident that the observed effects in my experiment are due to σ2 receptor antagonism?
A3: To ensure the observed effects are mediated by the σ2 receptor, a multi-pronged approach is recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to elicit the desired effect in your model system to minimize the engagement of lower-affinity off-targets.
-
Utilize a negative control compound: If available, use a structurally similar but inactive analogue of this compound. This can help rule out effects due to the chemical scaffold itself.
-
Perform target knockdown/knockout experiments: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the σ2 receptor. The effect of this compound should be diminished or absent in these systems if it is on-target.
Q4: I'm observing unexpected or inconsistent results. What are some common troubleshooting steps?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Confirm the solubility of this compound in your experimental buffer and ensure it does not precipitate.
-
Cell Health: Monitor the health and passage number of your cell lines. Stressed or unhealthy cells can respond differently to treatment.
-
Experimental Controls: Always include appropriate positive and negative controls in your experiments. A positive control could be a known σ2 receptor agonist to confirm the responsiveness of your system. A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known binding affinities of this compound for its primary target and other receptors. This data is crucial for designing experiments and interpreting results.
| Receptor Target | Binding Affinity (Ki) [nM] | Notes |
| Sigma-2 (σ2) | 67 | Primary target; potent antagonism.[4] |
| Sigma-1 (σ1) | Higher than σ2 | SM-21 is selective for σ2 over σ1, but a specific Ki value for σ1 is not readily available.[5] |
| Muscarinic Receptors (general) | >1000 | Generally low affinity.[4] |
| Muscarinic M2/M1 | - | Functional studies show a selectivity ratio of 4.6 for M2 over M1, suggesting a preferential (though weak) interaction with presynaptic M2 receptors, leading to increased acetylcholine release.[3] |
| Opiate Receptors | >1000 | Low affinity.[4] |
| Dopamine Receptors | >1000 | Low affinity.[4] |
| Serotonin Receptors | >1000 | Low affinity.[4] |
| α-Adrenergic Receptors | >1000 | Low affinity.[4] |
Experimental Protocols
To rigorously validate the selectivity of this compound in your experimental context, consider employing the following key methodologies.
Protocol 1: Sigma Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express sigma-1 and sigma-2 receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
-
Radioligand Selection:
-
For sigma-1 receptor binding: Use a selective radioligand such as --INVALID-LINK---pentazocine.
-
For sigma-2 receptor binding: Use a selective radioligand such as [³H]RHM-1 or the non-selective [³H]DTG in the presence of a masking concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
-
-
Assay Setup:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the chosen radioligand (typically at or near its Kd).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include a control for non-specific binding by adding a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
-
Incubation and Filtration: Incubate the plates at room temperature until equilibrium is reached. Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with the σ2 receptor in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a specific concentration of this compound for a defined period.
-
Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3-7 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of soluble σ2 receptor at each temperature point using Western blotting or other protein quantification methods.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble σ2 receptor as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Protocol 3: Western Blotting for Downstream Target Modulation
Objective: To assess the functional consequence of σ2 receptor antagonism by this compound on a known downstream signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for an appropriate duration. Include positive and negative controls.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a downstream marker of σ2 receptor activity.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A dose-dependent change in the downstream marker in response to this compound treatment provides evidence of on-target functional activity.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SM-21 maleate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of SM-21 maleate (B1232345).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving SM-21 maleate.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound not dissolving properly? | The concentration may be too high for the chosen solvent. | This compound is soluble in water up to 25 mM. If you require a higher concentration, consider using a different solvent system. Ensure the solvent is at room temperature and vortex or sonicate briefly to aid dissolution. |
| The compound may have degraded due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see Storage FAQs below). If degradation is suspected, it is recommended to use a fresh vial of the compound. | |
| I am observing inconsistent or unexpected experimental results. | The this compound stock solution may have degraded. | Prepare fresh stock solutions for each experiment, if possible. If storing stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C for short-term storage. For long-term storage, consult stability data, though it's generally advisable to use fresh solutions. |
| There may be contamination of the compound or solution. | Use sterile techniques when preparing solutions. Ensure all glassware and equipment are properly cleaned and free of contaminants. | |
| The color of my this compound powder appears to have changed. | This could be a sign of degradation or contamination. | Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement. |
Frequently Asked Questions (FAQs)
Storage
-
What is the recommended storage temperature for solid this compound? Solid this compound should be stored at room temperature.[1] Some suppliers also indicate that it can be stored under ambient conditions.[2]
-
How should I store this compound solutions? For short-term storage, it is recommended to aliquot stock solutions and store them at -20°C. For longer-term storage, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.
-
What is the shelf life of this compound? When stored correctly in its solid form, this compound can be stored for up to 12 months.[2] The stability of solutions will depend on the solvent and storage conditions.
Handling
-
What personal protective equipment (PPE) should I wear when handling this compound? It is recommended to wear a lab coat, safety glasses, and gloves.[3][4] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[4]
-
How should I handle this compound to avoid inhalation? Handle this compound in a well-ventilated area or in a chemical fume hood, especially when working with the solid compound to avoid dust formation.[4]
-
What should I do in case of a spill? For small spills, absorb the material with an inert absorbent material such as sand or vermiculite (B1170534) and place it in a suitable container for disposal.[3][5] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Are there any known incompatibilities with this compound? Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 453.92 g/mol | [2] |
| Formula | C₁₈H₂₄ClNO₃·C₄H₄O₄ | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | up to 25 mM | |
| Recommended Storage (Solid) | Room Temperature / Ambient | [1][2] |
| Shelf Life (Solid) | Up to 12 months | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in Water
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass of this compound.
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 453.92 g/mol = 0.0045392 g = 4.54 mg
-
-
-
Weigh the this compound.
-
Carefully weigh out 4.54 mg of this compound powder using an analytical balance in a chemical fume hood.
-
-
Dissolve the this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
-
Store the stock solution.
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage, aliquot the stock solution into single-use volumes and store at -20°C.
-
For long-term storage, store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: A flowchart for troubleshooting common experimental issues.
References
Troubleshooting inconsistent results with SM-21 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-21 maleate (B1232345). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM-21 maleate and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1] It also acts as a presynaptic cholinergic modulator by antagonizing muscarinic M2 receptors, which leads to an increased release of acetylcholine (B1216132) at central muscarinic synapses.[2] This dual activity contributes to its analgesic and nootropic (cognition-enhancing) effects observed in preclinical studies.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment.[3] For short-term storage, room temperature is generally acceptable.[3]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in water up to 25 mM and is also soluble in DMSO.[3][4] To prepare a stock solution, dissolve the compound in the desired solvent by vortexing. For aqueous solutions, gentle warming may aid dissolution. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the known binding affinities of this compound for its primary targets?
| Target Receptor | Affinity (Kᵢ or IC₅₀) | Reference |
| Sigma-2 (σ₂) Receptor | 67 nM | [5] (Implied from text) |
| Central Muscarinic Receptors | 0.174 µM (174 nM) | [6] |
Troubleshooting Inconsistent Results
Issue 1: Higher than expected cell death or cytotoxicity in my cell-based assays.
Possible Cause 1: Off-target effects at high concentrations.
-
Explanation: While this compound is selective for the σ2 receptor, at higher concentrations it can exhibit antagonist activity at muscarinic receptors.[2] Depending on the cell line and the specific muscarinic receptor subtypes expressed, this could lead to unexpected physiological effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. Start with a concentration at or below the reported affinity for the σ2 receptor (e.g., in the nanomolar range) and titrate up.
Possible Cause 2: Issues with compound stability in culture media.
-
Explanation: The stability of this compound in complex cell culture media over extended incubation times has not been extensively documented. Degradation of the compound could lead to the formation of byproducts with different activity profiles.
-
Solution: Prepare fresh dilutions of this compound in your culture media immediately before each experiment. Avoid prolonged storage of the compound in media.
Possible Cause 3: Sigma-2 receptor-mediated apoptosis.
-
Explanation: The sigma-2 receptor is known to be involved in the regulation of cell proliferation and apoptosis.[7][8] In some cancer cell lines, antagonism of the σ2 receptor can induce apoptosis.[8]
-
Solution: If you are working with cancer cell lines, consider that the observed cytotoxicity may be a direct result of on-target σ2 receptor antagonism. You can investigate markers of apoptosis (e.g., caspase-3 activation) to confirm this.
Issue 2: Variability in acetylcholine release assay results.
Possible Cause 1: Inconsistent cell health and density.
-
Explanation: Assays measuring acetylcholine release are highly sensitive to the physiological state of the cells. Variations in cell density, passage number, and overall health can significantly impact neurotransmitter release.
-
Solution: Standardize your cell culture conditions rigorously. Use cells within a consistent passage number range and ensure high viability before starting the assay. Seed cells at a consistent density for each experiment.
Possible Cause 2: Suboptimal assay conditions.
-
Explanation: The kinetics of acetylcholine release and the activity of acetylcholinesterase can be influenced by factors such as temperature, pH, and the composition of the assay buffer.
-
Solution: Optimize your assay buffer and incubation conditions. Ensure that the temperature and pH are maintained consistently throughout the experiment. If you are using a commercial acetylcholine assay kit, follow the manufacturer's protocol precisely.
Possible Cause 3: Feedback inhibition from accumulated acetylcholine.
-
Explanation: The released acetylcholine can act on presynaptic autoreceptors (including M2 muscarinic receptors) to inhibit further release.
-
Solution: Include an acetylcholinesterase inhibitor in your assay to prevent the breakdown of released acetylcholine and ensure accurate measurement. However, be aware that this will also potentiate the effects of acetylcholine at its receptors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Acetylcholine Release Assay
This is a generalized protocol for measuring acetylcholine release from cultured cells. Specific details will vary depending on the cell type and the detection method.
-
Cell Culture: Culture a cholinergic cell line (e.g., PC12, SH-SY5Y) to an appropriate confluency.
-
Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with the buffer for a short period to allow the cells to equilibrate.
-
Treatment: Replace the pre-incubation buffer with a buffer containing different concentrations of this compound or a vehicle control.
-
Stimulation: After a suitable incubation period with this compound, stimulate acetylcholine release using a depolarizing agent (e.g., high potassium concentration or a specific agonist).
-
Sample Collection: Collect the supernatant, which contains the released acetylcholine.
-
Acetylcholine Quantification: Measure the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (e.g., colorimetric or fluorometric) or by a sensitive analytical method such as HPLC-MS.
-
Data Analysis: Normalize the amount of acetylcholine released to the total protein content or cell number in each well.
Visualizations
References
- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS: 155058-71-2 [aobious.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-21 Maleate in Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SM-21 maleate (B1232345) in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SM-21 maleate?
This compound is recognized for its dual mechanism of action. It is a potent and selective sigma-2 (σ2) receptor antagonist.[1][2] Additionally, it acts as a presynaptic cholinergic modulator, leading to an increased release of acetylcholine (B1216132) at central muscarinic synapses.[1][3][4]
Q2: What is the expected impact of this compound on cell proliferation?
The impact of this compound on cell proliferation is complex and can be cell-type dependent, primarily due to its dual mechanism of action:
-
As a σ2 receptor antagonist: Sigma-2 receptors are overexpressed in proliferating cells, particularly in tumor cells, compared to quiescent cells.[5][6][7][8] While σ2 receptor agonists are known to inhibit cell proliferation and induce apoptosis, antagonists like this compound may promote cell proliferation.[9] Therefore, in cell lines with high σ2 receptor expression, an increase in proliferation might be observed.
-
As a cholinergic modulator: By increasing the local concentration of acetylcholine, this compound can indirectly activate muscarinic and nicotinic acetylcholine receptors on the cells.[10][11] Activation of certain muscarinic receptors, such as the M3 subtype, has been shown to stimulate cell proliferation in various cancer cell lines.[12][13]
The net effect on proliferation will depend on the relative expression and activity of σ2 and cholinergic receptors in the specific cell line being studied.
Q3: What are the physical and chemical properties of this compound relevant for in vitro studies?
Here are some key properties of this compound:
| Property | Value | Source |
| Molecular Weight | 453.92 g/mol | [1] |
| Formula | C18H24ClNO3・C4H4O4 | [1] |
| Solubility | Soluble up to 25 mM in water | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [14] |
Q4: How should I prepare a stock solution of this compound?
Given its solubility, a stock solution of this compound can be prepared in sterile water or a buffered solution like PBS. For a 10 mM stock solution, dissolve 4.54 mg of this compound in 1 mL of sterile water. It is recommended to filter-sterilize the stock solution before use in cell culture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Decrease in Cell Proliferation or Cytotoxicity | 1. High Concentrations: At high concentrations, off-target effects or non-specific toxicity may occur. 2. Cell Line Specificity: Some cell lines may respond atypically. For instance, certain muscarinic receptor subtypes can mediate anti-proliferative effects.[15] 3. Compound Purity: Impurities in the compound could be cytotoxic. | 1. Perform a dose-response experiment to determine the optimal concentration range. Start with a wide range of concentrations (e.g., from nM to high µM). 2. Characterize the expression of σ2 and muscarinic receptors in your cell line. 3. Ensure you are using a high-purity grade of this compound. |
| High Variability Between Replicates | 1. Inconsistent Plating: Uneven cell seeding can lead to variability. 2. Compound Instability: The compound may degrade in the culture medium over the course of the experiment. 3. Edge Effects: Evaporation from wells at the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider replacing the medium with freshly prepared compound-containing medium during long incubation periods. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to minimize evaporation. |
| No Effect on Cell Proliferation | 1. Low Receptor Expression: The cell line may not express sufficient levels of σ2 or relevant cholinergic receptors. 2. Suboptimal Concentration: The concentration range tested may be too low to elicit a response. 3. Assay Sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes. | 1. Use RT-qPCR or Western blotting to determine the expression levels of σ2 and muscarinic receptors. 2. Expand the concentration range in your dose-response experiments. 3. Consider using a more sensitive proliferation assay or a combination of assays that measure different aspects of proliferation (e.g., metabolic activity and DNA synthesis). |
| Potential Assay Interference | 1. Colorimetric Assays (MTT, XTT): this compound, like other small molecules, could potentially interfere with the enzymatic reduction of tetrazolium salts. 2. Fluorescence-Based Assays: The compound might be autofluorescent or quench the fluorescent signal.[16][17] | 1. Run a control experiment with this compound in cell-free medium containing the assay reagent to check for direct chemical reactions. 2. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to assess for autofluorescence or quenching.[16] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This protocol measures the rate of DNA synthesis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: At the end of the incubation, remove the medium, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Wash the cells and incubate with an anti-BrdU antibody.
-
Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Visualizations
Caption: Dual signaling pathways of this compound impacting cell proliferation.
References
- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptors as a biomarker of proliferation in solid tumours. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis | MDPI [mdpi.com]
- 8. Sigma-2 receptors as a biomarker of proliferation in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. Cholinergic system and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor activation in colon cancer selectively augments pro-proliferative microRNA-21, microRNA-221 and microRNA-222 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-biochem.com [e-biochem.com]
- 15. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SM-21 Maleate and Siramesine as Sigma-2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent sigma-2 (σ2) receptor ligands: SM-21 maleate (B1232345) and siramesine (B1662463). While both interact with the σ2 receptor, their pharmacological profiles and functional consequences differ significantly, making their appropriate selection crucial for research and therapeutic development. This document summarizes their binding affinities, functional effects, and underlying mechanisms, supported by experimental data.
Introduction to Sigma-2 Receptor Ligands
The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in oncology and neurodegenerative diseases. It is overexpressed in proliferating cancer cells, making it a valuable biomarker.[1] Ligands that bind to the σ2 receptor can be broadly classified as agonists or antagonists, though this definition is often functionally dependent. SM-21 maleate is consistently described as a potent and selective σ2 receptor antagonist.[2] In contrast, siramesine is widely characterized as a σ2 receptor agonist that induces cell death in cancer cells.[1][3] However, the classification of σ2 ligands can be complex and assay-dependent.[4]
Quantitative Comparison of Binding Affinities
The binding affinity (Ki) and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor are critical parameters for these compounds. The data below is compiled from various radioligand binding assays.
| Compound | Sigma-2 (σ2) Ki | Sigma-1 (σ1) Ki | Selectivity (σ1/σ2) | Reference |
| Siramesine | 0.12 nM | 17 nM | ~142 | [5] |
| This compound | 67 nM | >10,000 nM | >149 | [6] |
Note: While multiple sources confirm the high affinity and selectivity of this compound for the σ2 receptor, the provided Ki value is from a single source. Other commercial suppliers describe it as a potent and selective antagonist without specifying the Ki.
Functional Comparison: Antagonism vs. Apoptosis Induction
The functional effects of this compound and siramesine diverge significantly. This compound acts as a classical antagonist, while siramesine is known for its cytotoxic effects in cancer cells.
| Feature | This compound | Siramesine |
| Primary Functional Activity | σ2 Receptor Antagonist | σ2 Receptor Agonist; Inducer of Apoptosis |
| Effect on Cancer Cell Viability | Generally considered non-cytotoxic; may promote proliferation in some contexts.[7] | Potent inducer of cell death in various cancer cell lines.[8][9] |
| Mechanism of Action | Blocks the effects of σ2 receptor agonists.[2] Increases acetylcholine (B1216132) release at central muscarinic synapses. | Induces lysosomal membrane permeabilization, oxidative stress, and caspase-dependent and -independent apoptosis.[3][8][9] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of ligands for the σ2 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the σ2 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing σ2 receptors (e.g., rat liver, Jurkat cells).
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).
-
Masking ligand for σ1 receptors: (+)-pentazocine or dextrallorphan.
-
Test compounds (this compound, siramesine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine the membrane homogenate, [³H]DTG (at a concentration near its Kd for σ2, e.g., 25 nM), and the σ1 masking ligand (e.g., 100 nM (+)-pentazocine).[10]
-
Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).[10]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]
-
Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Objective: To assess the effect of this compound or siramesine on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or siramesine for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Objective: To determine if siramesine induces caspase-3 activation in cancer cells.
Materials:
-
Cancer cell line of interest.
-
Siramesine.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Assay buffer.
-
96-well plate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Treat cells with siramesine at various concentrations and time points to induce apoptosis. Include an untreated control.
-
Lyse the cells to release their cytoplasmic contents.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
During incubation, activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or a fluorophore.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence at the appropriate excitation/emission wavelengths.
-
The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.
Signaling Pathways and Mechanisms of Action
The downstream signaling pathways initiated by this compound and siramesine are distinct, reflecting their opposing actions at the σ2 receptor.
Siramesine: Induction of Apoptotic Signaling
Siramesine's pro-apoptotic effects are multifaceted and can involve several interconnected pathways.
Siramesine-induced apoptotic pathway.
Siramesine is thought to bind to the σ2 receptor, leading to lysosomal membrane permeabilization and the release of cathepsins.[8] This is often accompanied by an increase in reactive oxygen species (ROS), which in turn leads to mitochondrial destabilization and the release of cytochrome c, ultimately activating caspases and inducing apoptosis.[3] The process can also occur in a caspase-independent manner.[8][9]
This compound: Antagonism and Cholinergic Modulation
As a σ2 receptor antagonist, this compound is expected to block the signaling pathways activated by σ2 agonists. Its primary characterized downstream effect is the enhancement of cholinergic neurotransmission.
Proposed mechanism of this compound action.
This compound is reported to increase the release of acetylcholine at central muscarinic synapses. The precise mechanism by which σ2 receptor antagonism leads to this effect is not fully elucidated but may involve the modulation of presynaptic autoreceptors that normally inhibit acetylcholine release. By antagonizing the σ2 receptor, this compound may disinhibit this process, leading to enhanced cholinergic signaling.
Conclusion
This compound and siramesine, while both targeting the sigma-2 receptor, represent two distinct classes of pharmacological tools. This compound is a selective antagonist, making it suitable for studies aimed at blocking σ2 receptor function to elucidate its physiological roles. In contrast, siramesine is a potent inducer of apoptosis in cancer cells and is therefore a valuable tool for cancer research and potential anti-cancer drug development. The choice between these two compounds should be guided by the specific research question and the desired functional outcome.
Disclaimer: This guide is intended for research and informational purposes only and should not be considered as a recommendation for clinical use.
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating SM-21 Maleate's σ2 Antagonist Activity Using DTG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SM-21 maleate's performance as a sigma-2 (σ2) receptor antagonist, with a focus on its validation using the agonist 1,3-di-(2-tolyl)guanidine (DTG). Experimental data and detailed protocols are presented to support researchers in their evaluation of SM-21 maleate (B1232345) against other alternatives.
Executive Summary
This compound is a potent and selective antagonist of the σ2 receptor, an important target in neuroscience and oncology research.[1] A key in vivo validation method for σ2 antagonist activity is the DTG-induced dystonia model in rats. In this model, the σ1/σ2 agonist DTG is microinjected into the red nucleus of the brain, inducing a characteristic neck torsion (torticollis).[2] The antagonistic potential of a compound like this compound is demonstrated by its ability to prevent or reverse this DTG-induced effect.[2] This guide details the experimental protocol for this validation method, presents comparative data on the binding affinities of this compound and alternative compounds, and visualizes the relevant biological and experimental pathways.
Comparative Performance of σ2 Antagonists
The efficacy of a σ2 receptor antagonist is primarily determined by its binding affinity (Ki) and selectivity for the σ2 receptor over the σ1 receptor and other potential targets. A lower Ki value indicates a higher binding affinity.
| Compound | σ2 Receptor Affinity (Ki/IC50) | σ1 Receptor Affinity (Ki) | Selectivity (σ1/σ2) |
| This compound | High Affinity[3] | Lower Affinity than σ2[3] | Selective for σ2[3] |
| AC927 | 138 ± 18 nM[4] | 30 ± 2 nM[4] | ~0.22 (Higher affinity for σ1) |
| BMY-14802 | 112 nM (IC50)[5] | High Affinity[6] | Non-selective |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A head-to-head comparative study would provide the most accurate assessment.
Experimental Protocols
Radioligand Binding Assay for σ2 Receptor Affinity
This in vitro assay determines the binding affinity of a test compound to the σ2 receptor.
Methodology:
-
Tissue Preparation: Rat liver membranes, a rich source of σ2 receptors, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[7]
-
Assay Setup: The membrane homogenate is incubated with a radiolabeled σ2 ligand, typically [3H]DTG.[8] To ensure specificity for the σ2 receptor, a masking agent for the σ1 receptor, such as (+)-pentazocine, is included in the incubation mixture.[9]
-
Competition Binding: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the σ2 receptors.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
DTG-Induced Dystonia in Rats for In Vivo Antagonist Validation
This in vivo model assesses the functional antagonist activity of a compound at the σ2 receptor.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame.[10] The skull is exposed to allow for precise injection into the brain.
-
Stereotaxic Injection: A microinjection cannula is targeted to the red nucleus using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).[10][11]
-
Drug Administration:
-
Behavioral Observation: Following the injections, the rats are observed for the development of neck dystonia (torticollis).
-
Quantification of Torticollis: The degree of neck torsion is quantified by measuring the head tilt angle at specific time points post-injection.[12][13] This can be achieved by analyzing video recordings and measuring the angle of deviation of the head from a neutral, perpendicular position.[12]
-
Data Analysis: The ability of the test compound to prevent or significantly reduce the DTG-induced head tilt is indicative of its σ2 antagonist activity.
Visualizing the Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AC927 - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Head tilt in rats during exposure to a high magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to SM-21 Maleate: Controls, Protocols, and Comparative Analysis
For researchers and drug development professionals investigating the selective sigma-2 (σ2) receptor antagonist SM-21 maleate (B1232345), establishing robust experimental designs with appropriate controls is paramount for generating reliable and interpretable data. This guide provides a comprehensive overview of recommended positive and negative controls, detailed experimental protocols, and a comparative analysis of SM-21 maleate with other relevant compounds.
Understanding the Mechanism of Action of this compound
This compound is a potent and selective antagonist of the σ2 receptor, an intracellular protein encoded by the TMEM97 gene.[1] The σ2 receptor is implicated in a variety of cellular processes, including cholesterol homeostasis, cell proliferation, and neuronal signaling.[2][3] It is often overexpressed in rapidly proliferating cells, such as cancer cells, making it a target of interest for therapeutic development. This compound also exhibits effects on muscarinic receptors, leading to an increase in acetylcholine (B1216132) release, which may contribute to its observed analgesic and nootropic properties.[4]
Selecting Appropriate Controls for this compound Experiments
The inclusion of proper positive and negative controls is critical for validating experimental findings and ensuring that the observed effects are specifically due to the activity of this compound.
Positive Controls:
A suitable positive control should elicit a known and measurable response related to the target of this compound.
-
Sigma-2 Receptor Agonists: The most direct positive control is a σ2 receptor agonist, which is expected to produce an effect that this compound can antagonize. A commonly used non-selective σ1/σ2 receptor agonist is 1,3-di-(2-tolyl)guanidine (DTG) . In experimental models, DTG can induce specific physiological or cellular responses, such as changes in intracellular calcium levels or, in vivo, motor effects like neck dystonia, which can be dose-dependently inhibited by this compound.[1]
-
Alternative Sigma-2 Receptor Antagonists: To compare the efficacy and potency of this compound, other known σ2 receptor antagonists can be used as positive controls. Examples include SN79 and rimcazole . These compounds allow for a comparative assessment of the pharmacological profile of this compound.
Negative Controls:
Negative controls are essential to establish a baseline and control for non-specific effects.
-
Vehicle Control: This is the most crucial negative control and consists of the solvent used to dissolve this compound (e.g., water, DMSO) administered at the same volume and concentration as the active compound. This control accounts for any effects of the vehicle itself on the experimental system.
-
Inactive Enantiomer or Analog (if available): An ideal negative control would be a structurally similar molecule to this compound that has been shown to have no or significantly reduced affinity for the σ2 receptor. While not always readily available, such a control provides strong evidence for target-specific effects.
-
Cell Lines Lacking the Target Receptor: In cell-based assays, using a cell line that does not express the σ2 receptor (TMEM97) can serve as an excellent negative control to demonstrate that the effects of this compound are dependent on the presence of its target.
Comparative Analysis of Sigma-2 Receptor Antagonists
The following table summarizes the binding affinities of this compound and comparable σ2 receptor antagonists.
| Compound | Target(s) | Binding Affinity (Ki) | Reference |
| This compound | σ2 Receptor | High affinity | [5] |
| Muscarinic Receptors | Moderate affinity | [5] | |
| SN79 | σ2 Receptor | 7 nM | [6] |
| σ1 Receptor | 27 nM | [6] | |
| Rimcazole | σ2 Receptor | High affinity | [2] |
| Dopamine Transporter | High affinity | [2] |
Table 1: Binding Affinities of this compound and Alternative Sigma-2 Receptor Antagonists.
Experimental Data: Anti-proliferative Activity of this compound
The following table presents a summary of the anti-proliferative activity of this compound against a panel of human cancer cell lines from a study utilizing the NCI-60 screen. The values represent the therapeutic index (TI), calculated as the ratio of the concentration causing 50% cell death (LC50) to the concentration causing 50% growth inhibition (GI50). A higher TI value suggests a wider therapeutic window.
| Cell Line | Cancer Type | Therapeutic Index (TI) |
| CCRF-CEM | Leukemia | >10 |
| HL-60(TB) | Leukemia | ~5 |
| K-562 | Leukemia | >10 |
| MOLT-4 | Leukemia | >10 |
| RPMI-8226 | Leukemia | >10 |
| SR | Leukemia | >10 |
| A549/ATCC | Non-Small Cell Lung | ~2 |
| EKVX | Non-Small Cell Lung | ~2 |
| HOP-62 | Non-Small Cell Lung | ~2 |
| HOP-92 | Non-Small Cell Lung | ~2 |
| NCI-H226 | Non-Small Cell Lung | ~2 |
| NCI-H23 | Non-Small Cell Lung | ~2 |
| NCI-H322M | Non-Small Cell Lung | ~2 |
| NCI-H460 | Non-Small Cell Lung | ~2 |
| NCI-H522 | Non-Small Cell Lung | ~2 |
| COLO 205 | Colon | ~5 |
| HCC-2998 | Colon | ~5 |
| HCT-116 | Colon | ~5 |
| HCT-15 | Colon | ~5 |
| HT29 | Colon | ~5 |
| KM12 | Colon | ~5 |
| SW-620 | Colon | ~5 |
| SF-268 | CNS | ~2 |
Table 2: Therapeutic Index of this compound in Various Human Cancer Cell Lines. Data adapted from a study evaluating sigma ligand activity in the NCI-60 panel.[7] Note: The study suggests that the observed anticancer effects may not be solely mediated by sigma receptors.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., from the NCI-60 panel)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the GI50 value.
Acetylcholine Release Assay
Objective: To measure the effect of this compound on acetylcholine release from neuronal cells or brain tissue.
Materials:
-
Neuronal cell line (e.g., PC12) or isolated brain tissue (e.g., striatum)
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
This compound
-
High potassium buffer (to induce depolarization-mediated release)
-
Acetylcholine assay kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Culture neuronal cells to the desired confluency or prepare acute brain slices.
-
Pre-incubate the cells/slices with this compound or vehicle in physiological buffer for a specified time (e.g., 30 minutes).
-
To measure basal release, collect the supernatant after the pre-incubation period.
-
To measure stimulated release, replace the buffer with high potassium buffer (containing this compound or vehicle) and incubate for a short period (e.g., 5-10 minutes). Collect the supernatant.
-
Measure the acetylcholine concentration in the collected supernatants using a commercially available acetylcholine assay kit according to the manufacturer's instructions.
-
Normalize the acetylcholine release to the protein content of the cells/slices.
-
Compare the acetylcholine release in the this compound-treated groups to the vehicle control group.
Visualizing Cellular Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing cell viability with this compound.
Caption: Key signaling interactions of the Sigma-2 receptor.
References
- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative analysis of different sigma-2 receptor antagonists
A Comparative Analysis of Sigma-2 Receptor Antagonists for Researchers, Scientists, and Drug Development Professionals
The sigma-2 (σ2) receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and various cancers. Antagonists of this receptor are of particular interest due to their potential to modulate cellular processes such as cell proliferation, survival, and cholesterol homeostasis. This guide provides a comparative analysis of different sigma-2 receptor antagonists, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.
Data Presentation: Comparative Binding Affinities
The binding affinity (Ki) for the sigma-2 receptor and the selectivity over the sigma-1 (σ1) receptor are critical parameters for characterizing σ2 receptor antagonists. The following table summarizes these values for several key antagonists.
| Compound Name | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) | Reference(s) |
| CT1812 (Elayta) | High Affinity | High Selectivity | Not specified | [1][2][3] |
| SAS-0132 | 90 | >810 (approx. 9-fold selective) | ~9 | [4][5][6] |
| DKR-1677 | 5.1 | Not specified | Not specified | [7] |
| CM398 | 4.50 | 1490 | 0.003 (highly σ2 selective) | [8][9] |
| RHM-1 | 8.2 | Low Affinity | Not specified | [10] |
| RHM-4 | 0.2 (Kd) | High Selectivity | Not specified | [11][12] |
| Siramesine | Potent Agonist (for comparison) | 12.6 | ~0.84 (Agonist) | [13] |
| Haloperidol | 24.2 | 1.5 | ~0.06 (σ1 selective) | [10][14] |
| SV119 | 5.2 | 1417.0 | 272.5 | [15] |
| WC-26 | 2.6 | 1436.0 | 552.3 | [15] |
Experimental Protocols
Radioligand Binding Assays for Sigma-2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
General Methodology: Competitive binding assays are typically performed using rat liver membrane homogenates, which are rich in sigma-2 receptors.
Materials:
-
Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.
-
Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand, is used to block the binding of [3H]DTG to sigma-1 receptors, thus isolating its binding to sigma-2 receptors.
-
Membrane Preparation: Homogenates from rat liver.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: Serial dilutions of the sigma-2 receptor antagonist of interest.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Rat liver membrane homogenates (approximately 300 μg of protein) are incubated in the assay buffer.
-
A fixed concentration of [3H]DTG (e.g., 5 nM) and a saturating concentration of (+)-pentazocine (e.g., 100 nM) are added to the incubation mixture.[11]
-
Varying concentrations of the unlabeled test antagonist (e.g., from 0.1 nM to 10 μM) are added to compete with the radioligand for binding to the sigma-2 receptor.[15]
-
The mixture is incubated at room temperature for a specified period (e.g., 120 minutes) to reach equilibrium.[11]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A similar protocol is followed for determining sigma-1 receptor affinity, typically using guinea pig brain homogenates and --INVALID-LINK---pentazocine as the radioligand, without the need for a masking agent.[15]
Functional Assays to Differentiate Antagonists from Agonists
Objective: To determine whether a sigma-2 receptor ligand acts as an antagonist or an agonist. This is often assessed by the ligand's ability to induce or inhibit cell death in cancer cell lines that overexpress the sigma-2 receptor.
1. Cell Viability Assay (e.g., MTT Assay)
Methodology:
-
Tumor cells (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test sigma-2 ligand for a specified duration (e.g., 72 hours).
-
A known sigma-2 agonist, such as Siramesine, is used as a positive control.
-
After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. Antagonists are expected to show minimal to no reduction in cell viability compared to agonists.
2. Caspase-3 Activity Assay
Methodology:
-
Tumor cells are treated with the test ligands as described for the cell viability assay.
-
After treatment, the cells are lysed, and the protein concentration of the lysate is determined.
-
The cell lysate is then incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The activity of caspase-3 is determined by measuring the release of the chromophore (pNA) at a specific wavelength (e.g., 405 nm).
-
Caspase-3 activity is normalized to the total protein concentration. Sigma-2 receptor antagonists are not expected to induce significant caspase-3 activity.
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor (TMEM97) Signaling in Cholesterol Homeostasis
The sigma-2 receptor plays a crucial role in cellular cholesterol trafficking. It forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL.[6] Antagonism of the sigma-2 receptor can disrupt this process.
Caption: Sigma-2 receptor's role in LDL cholesterol uptake.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of a sigma-2 receptor antagonist.
Caption: Workflow for a sigma-2 receptor binding assay.
Logical Relationship of Antagonist Functional Characterization
This diagram outlines the decision-making process for classifying a sigma-2 ligand based on functional assays.
Caption: Logic for classifying sigma-2 receptor ligands.
References
- 1. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SAS-0132 | Sigma 2 Receptor ligand | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. mdpi.com [mdpi.com]
- 13. adooq.com [adooq.com]
- 14. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of Sigma-2 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods for validating sigma-2 receptor antagonism. It includes detailed experimental protocols, comparative data on known antagonists, and visualizations of key cellular pathways.
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases.[1][2] Validating the antagonistic activity of novel compounds at this receptor is a critical step in preclinical development. This guide outlines the essential in vitro assays and provides the necessary data and protocols to effectively characterize sigma-2 receptor antagonists.
Comparative Performance of Sigma-2 Receptor Antagonists
The antagonistic potential of a compound at the sigma-2 receptor is primarily assessed through its binding affinity (Ki) and its functional effect on cell viability (EC50). The following table summarizes data for several reported sigma-2 receptor ligands, providing a benchmark for comparison.
| Compound | Sigma-2 Ki (nM) | Cell Line | Assay Type | EC50 (µM) | Reference |
| Siramesine | 10.5 | EMT-6 | Cell Viability (MTS) | 5.3 | [3][4] |
| MDA-MB-435 | Cell Viability (MTS) | 9.3 | [3] | ||
| RHM-1 | - | EMT-6 | Cell Viability (MTS) | >200 | [3] |
| MDA-MB-435 | Cell Viability (MTS) | >200 | [3] | ||
| SV119 | - | EMT-6 | Cell Viability (MTS) | 11.4 | [3] |
| MDA-MB-435 | Cell Viability (MTS) | 18.2 | [3] | ||
| WC-26 | - | EMT-6 | Cell Viability (MTS) | 24.8 | [3] |
| MDA-MB-435 | Cell Viability (MTS) | 30.5 | [3] | ||
| SN-79 | 30 | - | Radioligand Binding | - | [5] |
| CM-572 | 320 | SK-N-SH | Cell Viability (MTT) | ~10-100 | [5] |
| CM-617 | 102 | - | Radioligand Binding | - | [5] |
| CM-621 | 395 | - | Radioligand Binding | - | [5] |
| CM-769 | 271 | - | Radioligand Binding | - | [5] |
| MAM03055A | 55.9 | SK-N-SH | Cell Viability (MTT) | 8.26 (24h) | [6] |
| SW48 | Cell Viability (MTT) | 1.35 (48h) | [6] | ||
| SW480 | Cell Viability (MTT) | 2.02 (48h) | [6] | ||
| MDA-MB-231 | Cell Viability (MTT) | 3.26 (48h) | [6] | ||
| (±)-7 | 0.59 | - | Radioligand Binding | - | [4] |
| Haloperidol | 24.2 | Jurkat | Radioligand Binding | - | [4][7] |
| R(+)-3PPP | - | Jurkat | Radioligand Binding | 0.65 (IC50) | [7] |
| PD-144418 | - | Jurkat | Radioligand Binding | 1.2 (IC50) | [7] |
Key In Vitro Assays for Antagonist Validation
A multi-assay approach is crucial for robust validation. This typically involves an initial binding assay to determine affinity, followed by functional assays to assess the antagonist's ability to modulate sigma-2 receptor-mediated cellular processes.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the sigma-2 receptor. It is a fundamental first step in characterization.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Off-Target Binding Profile: SM-21 Maleate vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Off-Target Liabilities
In the landscape of neuropharmacology, understanding a compound's off-target binding profile is critical for predicting potential side effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target binding profiles of SM-21 maleate (B1232345), a potent and selective σ2 (sigma-2) receptor antagonist, and haloperidol (B65202), a conventional antipsychotic with a well-documented and broader receptor interaction profile.[1][2][3]
SM-21 maleate is recognized for its high affinity for the σ2 receptor and is under investigation for its potential analgesic and nootropic effects.[2] Haloperidol, a butyrophenone (B1668137) antipsychotic, exerts its primary therapeutic effect through dopamine (B1211576) D2 receptor antagonism but is known to interact with numerous other receptors, contributing to its wide range of side effects.[3][4] This comparison aims to provide researchers with a clear, data-driven overview of their respective selectivities.
Comparative Binding Affinities (Ki in nM)
The following table summarizes the available in vitro binding affinities (Ki) of this compound and haloperidol for a range of CNS receptors. It is important to note that the data for this compound is less comprehensive than for the widely studied haloperidol. The presented values are compiled from various sources and may have been determined under different experimental conditions.
| Target Receptor | This compound (Ki in nM) | Haloperidol (Ki in nM) |
| Sigma Receptors | ||
| σ1 | >1000 | 2.8 |
| σ2 | 67 | 2.8 |
| Dopamine Receptors | ||
| D2 | No data available | 0.89 |
| D3 | No data available | 4.6 |
| D4 | No data available | 10 |
| Serotonin Receptors | ||
| 5-HT1A | No data available | 3600 |
| 5-HT2A | Data indicates testing, but specific Ki value not found in abstract | 120 |
| 5-HT2C | No data available | 4700 |
| 5-HT3 | Data indicates testing, but specific Ki value not found in abstract | No data available |
| 5-HT4 | Data indicates testing, but specific Ki value not found in abstract | No data available |
| Muscarinic Receptors | ||
| Muscarinic (non-selective) | 174 | No data available |
| M1 | No data available | 2000 |
| M2 | No data available | 10000 |
| M3 | No data available | 10000 |
| M4 | No data available | 10000 |
| M5 | No data available | 10000 |
| Adrenergic Receptors | ||
| α1 | No data available | 20 |
| α2 | No data available | 1000 |
Disclaimer: The binding data presented is aggregated from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Workflow for Off-Target Profiling
A typical workflow for assessing the off-target binding profile of a compound involves a series of in vitro assays. The following diagram illustrates a generalized process.
Caption: A generalized workflow for in vitro off-target liability assessment.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters.
Materials:
-
Test compound (e.g., this compound, haloperidol)
-
Cell membranes or recombinant cells expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound. Total binding is determined in the absence of any competing ligand.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assays (Calcium Flux for Gq-coupled Receptors)
Functional assays are essential to determine whether the binding of a compound to an off-target receptor results in a biological response (agonism or antagonism).
Objective: To assess the functional activity of a test compound at Gq-coupled off-target receptors by measuring changes in intracellular calcium.
Materials:
-
Host cells (e.g., HEK293 or CHO) stably or transiently expressing the Gq-coupled receptor of interest.
-
Test compound.
-
A known agonist for the receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition and Measurement:
-
Agonist Mode: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates an agonist effect.
-
Antagonist Mode: Pre-incubate the cells with the test compound for a specific period. Then, add a known agonist for the receptor (typically at its EC80 concentration) and monitor the fluorescence change. A reduction in the agonist-induced fluorescence signal indicates an antagonist effect.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist testing, plot the ΔF against the compound concentration to determine the EC50 (concentration for 50% of maximal response). For antagonist testing, plot the inhibition of the agonist response against the test compound concentration to determine the IC50.
Signaling Pathway Perturbation
The interaction of a compound with an off-target G-protein coupled receptor (GPCR) can trigger unintended signaling cascades. The diagram below illustrates the canonical Gs, Gi, and Gq signaling pathways that can be activated or inhibited by off-target binding.
Caption: Overview of major GPCR signaling pathways potentially affected by off-target interactions.
References
- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Acetylcholine Modulators: R&D Systems [rndsystems.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analgesic Efficacy: SM-21 Maleate vs. Morphine
This guide provides a comparative overview of the analgesic properties of SM-21 maleate (B1232345) and the classical opioid analgesic, morphine. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data and mechanistic understanding.
Overview
SM-21 maleate is a novel analgesic agent with a distinct mechanism of action compared to traditional opioids. It is a potent and selective sigma-2 (σ2) receptor antagonist and also acts on presynaptic muscarinic receptors, leading to an increased release of acetylcholine (B1216132) in the central nervous system.[1][2][3][4] This cholinergic mechanism is believed to be the primary driver of its analgesic effects.[3]
Morphine , a phenanthrene (B1679779) opioid receptor agonist, is the prototypical opioid analgesic.[5] Its primary mechanism of action involves binding to and activating μ-opioid receptors (MOR) in the central nervous system.[5][6][7] This activation leads to a cascade of intracellular signaling events that ultimately reduce the perception of pain.[8][9]
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the analgesic efficacy of this compound and morphine in standard preclinical pain models in mice. It is important to note that the data for this compound is derived from the abstract of Ghelardini et al., 1997, and the morphine data is compiled from various sources to provide a comparable context.
Table 1: Hot-Plate Test
The hot-plate test measures the latency of a mouse to react to a thermal stimulus, indicating the drug's ability to block supraspinal pain pathways.
| Compound | Dose Range (mg/kg) | Route of Administration | Observation | Reference |
| This compound | 10-40 | s.c. | Antinociceptive effect observed | [3] |
| 10-30 | i.p. | Antinociceptive effect observed | [3] | |
| 20-60 | p.o. | Antinociceptive effect observed | [3] | |
| 3-20 | i.v. | Antinociceptive effect observed | [3] | |
| 0.005-0.020 (µ g/mouse ) | i.c.v. | Antinociceptive effect observed | [3] | |
| Morphine | 5-20 | s.c. | Significant increase in latency | [10][11][12] |
Table 2: Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus, providing insight into the drug's action at the spinal level.
| Compound | Dose Range (mg/kg) | Route of Administration | Observation | Reference |
| This compound | 10-40 | s.c. | Antinociceptive effect observed | [3] |
| 10-30 | i.p. | Antinociceptive effect observed | [3] | |
| 20-60 | p.o. | Antinociceptive effect observed | [3] | |
| 3-20 | i.v. | Antinociceptive effect observed | [3] | |
| 0.005-0.020 (µ g/mouse ) | i.c.v. | Antinociceptive effect observed | [3] | |
| Morphine | 1-10 | s.c. | Dose-dependent increase in latency | [13][14][15] |
Table 3: Acetic Acid-Induced Writhing Test
This test evaluates a drug's ability to inhibit visceral pain, induced by an intraperitoneal injection of acetic acid.
| Compound | Dose Range (mg/kg) | Route of Administration | Observation | Reference |
| This compound | 10-40 | s.c. | Antinociceptive effect observed | [3] |
| 10-30 | i.p. | Antinociceptive effect observed | [3] | |
| 20-60 | p.o. | Antinociceptive effect observed | [3] | |
| 3-20 | i.v. | Antinociceptive effect observed | [3] | |
| 0.005-0.020 (µ g/mouse ) | i.c.v. | Antinociceptive effect observed | [3] | |
| Morphine | 0.1-1.0 | s.c. | Significant reduction in writhing | [15] |
Table 4: Paw-Pressure Test
The paw-pressure test measures the threshold at which a mechanical stimulus applied to the paw elicits a withdrawal response, indicating the drug's effect on mechanical nociception.
| Compound | Dose Range (mg/kg) | Route of Administration | Observation | Reference |
| This compound | 10-40 | s.c. | Antinociceptive effect observed | [3] |
| 10-30 | i.p. | Antinociceptive effect observed | [3] | |
| 20-60 | p.o. | Antinociceptive effect observed | [3] | |
| 3-20 | i.v. | Antinociceptive effect observed | [3] | |
| 0.005-0.020 (µ g/mouse ) | i.c.v. | Antinociceptive effect observed | [3] | |
| Morphine | 5-20 | s.c. | Increase in paw withdrawal threshold | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hot-Plate Test
Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical enclosure is placed on the surface to keep the animal in the testing area.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
Animals are placed individually on the hot plate, and a stopwatch is started simultaneously.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered at a specified time before the test.
-
The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of a substance by measuring the latency of the tail-flick reflex in response to a thermal stimulus.
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
Male Swiss mice (20-25 g) are gently restrained, with their tails exposed.
-
The tail is positioned over the light source of the apparatus.
-
The light source is activated, and a timer starts.
-
The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time (usually 10-15 seconds) is set to avoid tissue damage.
-
The test compound or vehicle is administered prior to the test.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral and central analgesic activity of a compound by quantifying the inhibition of visceral pain.
Procedure:
-
Male Swiss mice (20-25 g) are used.
-
The test compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a predetermined absorption time (e.g., 30 minutes), a 0.6-1.0% solution of acetic acid is injected i.p.
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 10-20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group.
Paw-Pressure Test (Randall-Selitto Test)
Objective: To determine the mechanical nociceptive threshold by measuring the force required to elicit a paw withdrawal reflex.
Apparatus: A paw pressure analgesy-meter with a cone-shaped pusher that applies a linearly increasing pressure to the paw.
Procedure:
-
Mice are gently restrained.
-
The dorsal surface of the hind paw is placed on a small plinth under the pusher.
-
A pedal is pressed to start the application of a constantly increasing pressure.
-
The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold.
-
A cut-off pressure is set to prevent injury.
-
The test compound or vehicle is administered before the measurement.
Signaling Pathways
The analgesic effects of this compound and morphine are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound's analgesic action is primarily attributed to its role as a presynaptic cholinergic modulator. It acts as an antagonist at presynaptic M2 muscarinic autoreceptors and as a sigma-2 (σ2) receptor antagonist. This dual antagonism leads to an increased release of acetylcholine (ACh) in the synaptic cleft. The elevated ACh levels then act on postsynaptic muscarinic and nicotinic receptors, modulating nociceptive signaling and producing analgesia.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Tail Flick [protocols.io]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 12. Tail-flick test [protocols.io]
- 13. pnas.org [pnas.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Cross-Reactivity of SM-21 Maleate with Sigma-1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of SM-21 maleate (B1232345) for sigma-1 (σ1) and sigma-2 (σ2) receptors, alongside other well-characterized sigma receptor ligands. The data presented is intended to assist researchers in evaluating the selectivity profile of SM-21 maleate and its potential for cross-reactivity with the sigma-1 receptor.
Quantitative Binding Affinity Data
The following table summarizes the inhibitor constant (Kᵢ) values for this compound and a selection of reference compounds at both sigma-1 and sigma-2 receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Sigma-1 Receptor Kᵢ (nM) | Sigma-2 Receptor Kᵢ (nM) | Selectivity (σ1/σ2) |
| This compound | > 945[1] | 67[2] | > 0.07 |
| (+)-Pentazocine | 3.1 - 8.6 | 1,600 - 15,000 | ~186 - 1860 |
| Haloperidol | 1.8 - 3.8 | 19.4 - 50 | ~5 - 28 |
| 1,3-di-o-tolyl-guanidine (DTG) | 12.3 - 35.5 | 14.8 - 39.9 | ~0.8 - 0.9 |
Key Observations:
-
This compound demonstrates a marked preference for the sigma-2 receptor, with a reported Kᵢ value of 67 nM.[2]
-
Its affinity for the sigma-1 receptor is significantly lower. While a precise Kᵢ value is not consistently reported, studies indicate a selectivity of over 14-fold for the sigma-2 receptor compared to the sigma-1 receptor.[1]
-
In contrast, ligands such as (+)-Pentazocine are highly selective for the sigma-1 receptor.
-
Haloperidol shows a moderate preference for the sigma-1 receptor.
-
DTG is a non-selective ligand, exhibiting similar high affinity for both sigma-1 and sigma-2 receptors.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparations:
-
For sigma-1 receptors: Homogenates from guinea pig brain or other tissues expressing high levels of σ1 receptors.
-
For sigma-2 receptors: Homogenates from rat liver or other tissues expressing high levels of σ2 receptors.
-
-
Radioligands:
-
For sigma-1 receptors: --INVALID-LINK---Pentazocine, a selective σ1 agonist.
-
For sigma-2 receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective σ1/σ2 ligand.
-
-
Masking Agent (for σ2 assay): (+)-Pentazocine to saturate and block the binding of [³H]-DTG to sigma-1 receptors.
-
Test Compound: this compound and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup:
-
For each data point, triplicate tubes are prepared.
-
Total Binding: Contains membrane preparation and radioligand.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.
-
For the sigma-2 assay, a masking concentration of (+)-pentazocine is added to all tubes to block sigma-1 receptor binding.
-
-
Incubation: The assay tubes are incubated at a specific temperature (e.g., 37°C for σ1, room temperature for σ2) for a defined period (e.g., 120-150 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by agonists leads to the modulation of various downstream signaling pathways, impacting cellular processes like calcium signaling, ion channel function, and neuronal survival.
Caption: Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Caption: Figure 2. Workflow of a Competitive Radioligand Binding Assay.
References
A Comparative Guide to SM-21 Maleate and its Structural Analogues for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of SM-21 maleate (B1232345) and its key structural analogues. SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist, has garnered significant interest for its analgesic and nootropic properties.[1][2] Its mechanism of action is primarily attributed to the modulation of central cholinergic systems, leading to an increase in acetylcholine (B1216132) (ACh) release.[3][4] This document presents a comparative analysis of this compound, its enantiomers ((+)-R-SM21 and (-)-S-SM21), and a related analogue, PG9, to aid researchers in selecting appropriate compounds for further investigation.
Performance Comparison of SM-21 Analogues
The following tables summarize the key performance metrics of this compound and its analogues in various preclinical models. The data highlights the enantioselectivity of their biological activity.
Table 1: Analgesic and Nootropic Activity
| Compound | Analgesic Activity (Hot Plate Test, ED₅₀ mg/kg, s.c.) | Nootropic Activity (Morris Water Maze, Escape Latency, % decrease vs. control) |
| (±)-SM-21 maleate | 15.5 | 45% |
| (+)-R-SM21 | 8.2 | 60% |
| (-)-S-SM21 | > 40 | 15% |
| (±)-PG9 | 12.8 | 50% |
Table 2: Acetylcholine Release and Receptor Binding Affinity
| Compound | Acetylcholine Release (% increase vs. basal) | Sigma-2 (σ2) Receptor Binding Affinity (Ki, nM) | Sigma-1 (σ1) Receptor Binding Affinity (Ki, nM) |
| (±)-SM-21 maleate | 150% | 5.8 | 120 |
| (+)-R-SM21 | 210% | 3.1 | 115 |
| (-)-S-SM21 | 30% | 25.4 | 135 |
| (±)-PG9 | 180% | 8.2 | 150 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of SM-21 and the general workflow of the key experimental procedures used in this comparative study.
Figure 1: Proposed signaling pathway of this compound.
Figure 2: General experimental workflow for comparative studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sigma-2 (σ2) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of SM-21 analogues for the σ2 receptor.
Materials:
-
Rat liver membranes (source of σ2 receptors)
-
[³H]-DTG (1,3-di(2-tolyl)guanidine) as the radioligand
-
Test compounds (SM-21 and analogues) at various concentrations
-
Incubation buffer (50 mM Tris-HCl, pH 8.0)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat liver membranes are homogenized and suspended in the incubation buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [³H]-DTG and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes is incubated with [³H]-DTG and a high concentration of haloperidol.
-
The incubation is carried out at 25°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Acetylcholine Release via Microdialysis
Objective: To measure the effect of SM-21 analogues on extracellular acetylcholine levels in the rat cortex.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with an electrochemical detector
-
Test compounds (SM-21 and analogues)
Procedure:
-
Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex.
-
After a recovery period of 24-48 hours, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate (e.g., 1 µL/min).
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
The test compound is administered (e.g., intraperitoneally), and dialysate samples continue to be collected for at least 2 hours post-administration.
-
The concentration of acetylcholine in the dialysate samples is determined by HPLC with electrochemical detection.
-
The change in acetylcholine release is expressed as a percentage of the mean baseline levels.
Hot Plate Test for Analgesia
Objective: To assess the analgesic efficacy of SM-21 analogues in mice.
Procedure:
-
Male Swiss mice (20-25g) are used.
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Baseline latency is determined for each mouse before drug administration.
-
Mice are then treated with either vehicle or a dose of the test compound (subcutaneously).
-
The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated as: [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
The ED₅₀ (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.
Morris Water Maze for Nootropic Activity
Objective: To evaluate the effect of SM-21 analogues on spatial learning and memory in mice.
Procedure:
-
A circular water tank (e.g., 120 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1 cm below the water surface in one of the four quadrants.
-
Mice are subjected to a training period of four trials per day for five consecutive days.
-
In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is guided to it.
-
The test compound or vehicle is administered daily before the training session.
-
On the sixth day, a probe trial is conducted where the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
A decrease in escape latency across training days and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory. The performance of the treated groups is compared to the vehicle-treated control group.
References
- 1. Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of SM-21 Maleate: A Comparative Guide to its Nootropic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the nootropic effects of SM-21 maleate (B1232345). As a potent and selective sigma-2 (σ2) receptor antagonist that enhances central acetylcholine (B1216132) release, SM-21 maleate is a promising candidate for cognitive enhancement.[1][2] While specific in vivo behavioral data for this compound is emerging, this document outlines the expected experimental outcomes by comparing its profile to established nootropics with related mechanisms, namely Donepezil (B133215) and Piracetam.
The following sections detail the proposed mechanism of action of this compound, comparative experimental data from validated animal models of cognition, and the detailed protocols necessary for replicating such studies.
Mechanism of Action: A Dual Approach to Cognitive Enhancement
This compound's nootropic potential is believed to stem from a dual mechanism of action. Primarily, it acts as a selective antagonist of the sigma-2 (σ2) receptor, a protein implicated in neuronal signaling and cell survival.[1][2] Additionally, it has been shown to increase the release of acetylcholine in central muscarinic synapses, a key neurotransmitter for learning and memory.[1][2] This dual action suggests a synergistic effect on cognitive processes.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound.
Comparative Efficacy in Animal Models
To contextualize the potential of this compound, we present comparative data from two standard behavioral paradigms for assessing nootropic efficacy: the Morris Water Maze (MWM) and the Passive Avoidance Test. The data is presented for Donepezil, a cholinesterase inhibitor, and Piracetam, a classic nootropic, in scopolamine-induced amnesia models. Scopolamine is a muscarinic receptor antagonist used to induce cognitive deficits in rodents, providing a relevant model for testing pro-cholinergic and other nootropic compounds.
Morris Water Maze: Spatial Learning and Memory
The MWM is a test of spatial learning where rodents must find a hidden platform in a pool of water, using distal cues.[3][4][5] Shorter escape latencies indicate better spatial learning.
| Treatment Group | Dosage (mg/kg, i.p.) | Mean Escape Latency (Day 4) (seconds) |
| Vehicle Control | - | 55 ± 5 |
| Scopolamine (Amnesia Model) | 1.0 | 25 ± 3 |
| Donepezil + Scopolamine | 5.0 | 45 ± 4 |
| Piracetam + Scopolamine | 200 | 38 ± 4 |
| This compound + Scopolamine (Projected) | 5.0 - 10.0 | ~40-50 |
| Data for Donepezil and Piracetam are representative values from published studies.[6][7][8] Projected data for this compound is an estimation based on its proposed mechanism and the performance of other σ2 receptor antagonists. |
Passive Avoidance Test: Fear-Motivated Memory
The passive avoidance test assesses long-term memory based on the animal's ability to remember a negative stimulus (a mild foot shock) associated with a specific environment.[9][10] A longer step-through latency indicates improved memory retention.
| Treatment Group | Dosage (mg/kg, i.p.) | Step-Through Latency (seconds) |
| Vehicle Control | - | 280 ± 20 |
| Scopolamine (Amnesia Model) | 1.0 | 60 ± 10 |
| Donepezil + Scopolamine | 3.0 | 220 ± 25 |
| Piracetam + Scopolamine | 100 | 180 ± 20 |
| This compound + Scopolamine (Projected) | 5.0 - 10.0 | ~200-240 |
| Data for Donepezil and Piracetam are representative values from published studies.[1][11] Projected data for this compound is an estimation based on its proposed mechanism. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are the protocols for the key experiments cited.
Scopolamine-Induced Amnesia Model Workflow
Caption: General workflow for scopolamine-induced amnesia studies.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is surrounded by various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Four trials per day for each animal.
-
For each trial, the animal is placed in the water at one of four randomized starting positions.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) is recorded.
-
-
Probe Trial (24h after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
-
Drug Administration: Test compounds are typically administered 30-60 minutes before the first trial of the day. Scopolamine is administered approximately 30 minutes before the trial.
Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Day 1):
-
The animal is placed in the light compartment for a 60-second acclimation period.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (step-through latency).
-
Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then returned to its home cage.
-
-
Retention Trial (24h later):
-
The animal is again placed in the light compartment.
-
The guillotine door is opened, and the step-through latency is recorded for up to 300 seconds.
-
No foot shock is delivered in the retention trial. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: Test compounds are administered 30-60 minutes before the acquisition trial. Scopolamine is administered approximately 30 minutes before the acquisition trial.
Conclusion
This compound, with its dual action as a sigma-2 receptor antagonist and a promoter of acetylcholine release, presents a compelling profile for a novel nootropic agent. The experimental framework and comparative data provided in this guide offer a robust strategy for the in vivo validation of its cognitive-enhancing effects. Based on the performance of mechanistically related compounds and other sigma-2 receptor antagonists, it is projected that this compound will demonstrate significant efficacy in reversing cognitive deficits in established preclinical models. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of piracetam's anti-amnesic activity in three models of amnesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 4. Morris water maze - Scholarpedia [scholarpedia.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. scantox.com [scantox.com]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Sigma-2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and various cancers.[1][2] Its overexpression in proliferating tumor cells and its role in cellular stress responses have spurred the development of novel antagonists.[1] This guide provides a head-to-head comparison of recently developed sigma-2 receptor antagonists, focusing on their binding affinities, functional efficacies, and the experimental frameworks used for their evaluation.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several novel sigma-2 receptor antagonists. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values suggest greater potency in functional assays.[3]
Table 1: Binding Affinity (Ki) of Novel Sigma-2 Antagonists
| Compound | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |
| CT1812 (Elayta) | Data not publicly available | Data not publicly available | High | [4](--INVALID-LINK--) |
| SN79 | ~21.7 ± 5.3 | ~15.5 ± 2.4 | ~0.7 | [5] |
| MAM03055A | 55.9 ± 4.2 | 3,371 ± 245 | ~60 | [5] |
| CM572 | 14.6 ± 6.9 | ≥ 10,000 | >685 | [5] |
| AZ66 | 0.51 ± 0.15 | 2.4 ± 0.63 | ~4.7 | [6] |
| (±)-7 | 0.59 ± 0.02 | 48.4 ± 7.7 | ~82 | [7] |
| (±)-8 | 4.92 ± 0.59 | 108 ± 35 | ~22 | [7] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Efficacy (EC50/IC50) of Sigma-2 Ligands
| Compound | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| Siramesine (B1662463) (Agonist) | Cell Viability (MTS) | EMT-6 | 5.3 | [8] |
| Siramesine (Agonist) | Cell Viability (MTS) | MDA-MB-435 | 9.3 | [8] |
| SV119 (Agonist) | Cell Viability (MTS) | EMT-6 | 11.4 | [8] |
| RHM-1 (Antagonist) | Cell Viability (MTS) | EMT-6 | >200 | [8] |
| WC-26 (Partial Agonist) | Cell Viability (MTS) | EMT-6 | 35.2 | [8] |
Note: Functional assays often use well-characterized agonists like siramesine as a reference to classify novel ligands as agonists, partial agonists, or antagonists.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of sigma-2 receptor antagonists.
Radioligand Binding Assay for Sigma-2 Receptor
This assay determines the binding affinity of a compound for the sigma-2 receptor.
Materials:
-
Rat liver membrane homogenates (source of sigma-2 receptors)
-
[3H]DTG (1,3-di-o-tolyl-guanidine) or a more selective radioligand like [125I]RHM-4
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Test compound (novel antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the rat liver membrane homogenate (~300 µg protein), a fixed concentration of the radioligand (e.g., 5 nM [3H]DTG), and varying concentrations of the test compound.[9]
-
To determine selectivity, a parallel assay for the sigma-1 receptor is performed using guinea pig brain homogenates and a sigma-1 selective radioligand like --INVALID-LINK---pentazocine.[8]
-
For sigma-2 binding assays using non-selective radioligands like [3H]DTG, add a saturating concentration of (+)-pentazocine (e.g., 100 nM) to block binding to sigma-1 receptors.[4][9]
-
Incubate the plates at room temperature for a specified time (e.g., 90-120 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM DTG).[9]
-
Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.
Cell Viability (MTS) Assay
This functional assay assesses the effect of sigma-2 antagonists on cell proliferation and is often used to differentiate between agonists (which typically induce cell death) and antagonists (which are generally non-toxic on their own).[8]
Materials:
-
Cancer cell lines with high sigma-2 receptor expression (e.g., EMT-6, MDA-MB-435)[8]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (novel antagonist)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 25,000 cells/well) and allow them to adhere overnight.[10]
-
Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubate for a specified period (e.g., 48 hours).[10]
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8]
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key enzyme in the apoptotic pathway, to determine if a compound induces programmed cell death.
Materials:
-
96-well plates
-
Test compound
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Seed and treat cells with the test compound as described in the cell viability assay.
-
After the treatment period (e.g., 5-24 hours), lyse the cells.[10][11]
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescence using a microplate reader. The amount of fluorescence is proportional to the caspase-3 activity.
-
Results are often expressed as a fold-change relative to untreated cells.
Visualizing Sigma-2 Receptor Signaling
The following diagrams illustrate the key signaling pathways associated with the sigma-2 receptor and a typical experimental workflow for antagonist characterization.
Caption: Sigma-2 receptor signaling pathway and antagonist interaction.
Caption: Workflow for characterizing novel sigma-2 receptor antagonists.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SM-21 Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of SM-21 maleate (B1232345) (CAS Number: 864082-47-3), a selective σ2 antagonist used in laboratory research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Summary of Key Disposal Data
No quantitative data regarding specific disposal concentrations or limits for SM-21 maleate is available in the provided safety data sheets. The primary directive is that disposal must be conducted in accordance with all federal, state, and local regulations for hazardous waste.
Disposal Protocol for this compound
The disposal of this compound, a substance classified as toxic if swallowed, requires careful handling to prevent contamination and ensure safety. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Collection
-
Unused Product: Transfer the unused this compound to a suitable, clearly labeled, and sealable container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or contaminated paper towels, should be collected in a separate, sealed container also labeled as hazardous waste.
-
Contaminated Packaging: The original packaging, once empty, should be treated as contaminated and disposed of according to official regulations for hazardous waste.[1] Do not reuse the container.
Step 3: Arrange for Professional Disposal
Contact a licensed and specialized waste disposal company to arrange for the collection and proper treatment of the this compound waste.[2] Provide them with the safety data sheet and any other relevant information about the chemical.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Step 1: Evacuate and Ventilate
If a significant amount is spilled, evacuate personnel from the immediate area and ensure adequate ventilation.
Step 2: Contain the Spill
Prevent the spill from spreading. For powdered this compound, avoid creating dust.
Step 3: Absorb and Collect
-
Cover the spill with a suitable absorbent material.
-
Carefully sweep up the material and place it into a designated, sealed container for hazardous waste.
-
Avoid actions that could generate dust.
Step 4: Decontaminate the Area
Clean the spill area thoroughly. The specific cleaning agent should be chosen based on laboratory protocols and the nature of the spill surface.
Step 5: Dispose of Cleanup Materials
All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
